2-isopropylidenepropane-1,3-diol
Description
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Structure
3D Structure
Properties
CAS No. |
2035-85-0 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-propan-2-ylidenepropane-1,3-diol |
InChI |
InChI=1S/C6H12O2/c1-5(2)6(3-7)4-8/h7-8H,3-4H2,1-2H3 |
InChI Key |
DYNYKDIWPROIAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CO)CO)C |
Origin of Product |
United States |
Foundational & Exploratory
Topic: Solubility Profile of 2-isopropylidene-1,3-propanediol (Solketal)
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-isopropylidene-1,3-propanediol, commonly known as Solketal (CAS No. 100-79-8), is a protected glycerol derivative gaining significant attention across chemical, pharmaceutical, and industrial sectors. Its derivation from glycerin, a renewable byproduct of biodiesel production, positions it as a prominent "green" solvent and synthetic intermediate.[1] For researchers and formulators, a comprehensive understanding of a solvent's solubility characteristics is paramount for successful application. This guide provides a detailed analysis of Solketal's solubility in aqueous and organic media, grounded in its molecular structure, and offers practical methodologies for its evaluation.
Molecular Structure: The Key to Solketal's Versatility
The solubility behavior of any compound is fundamentally dictated by its molecular structure. Solketal (C₆H₁₂O₃) possesses a unique bifunctional nature that is central to its broad miscibility.[2]
-
A Free Primary Hydroxyl (-CH₂OH) Group: This group is polar and acts as both a hydrogen bond donor and acceptor. This is the primary driver of its affinity for polar solvents, particularly water.
-
A Cyclic Ketal (2,2-dimethyl-1,3-dioxolane) Ring: This portion of the molecule is significantly less polar than the hydroxyl group. The ether linkages contribute some polarity through dipole-dipole interactions, while the two methyl groups (the isopropylidene moiety) introduce non-polar, hydrocarbon-like character.
This structural duality—a polar "head" and a less polar, sterically shielded cyclic "body"—imparts an amphiphilic quality to Solketal, allowing it to interact favorably with a wide spectrum of solvents.
Interaction and Solubility in Aqueous Systems
Solketal is widely reported to be completely miscible with water.[2][3][4][5] This high degree of aqueous solubility is attributed to the powerful hydrogen bonding that occurs between Solketal's primary hydroxyl group and water molecules. The oxygen atom of the hydroxyl group can accept a hydrogen bond from water, while the hydrogen atom can donate a hydrogen bond to the oxygen of a neighboring water molecule. The ether oxygens in the dioxolane ring can also act as weak hydrogen bond acceptors.
While the vast majority of technical data sheets and scientific literature confirm its miscibility, it is worth noting that some sources have described its solubility as "moderate" or quantified it at a high but finite level (e.g., 172 g/L).[6][7] This discrepancy may arise from variations in experimental conditions (e.g., temperature, pH) or impurities. However, for practical laboratory and industrial applications, Solketal should be considered a fully water-miscible solvent.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Solketal | Featured Products | CM Fine Chemicals - Fine Chemicals & Ingredients - Switzerland [cm-finechemicals.com]
- 3. encyclopedia.pub [encyclopedia.pub]
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An In-depth Technical Guide to the Physicochemical Properties of 2-isopropylidenepropane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-isopropylidenepropane-1,3-diol, systematically named 2-(propan-2-ylidene)propane-1,3-diol, is a diol of interest in various chemical synthesis applications. Its structure, featuring a propane-1,3-diol backbone with an isopropylidene substituent at the second position, imparts specific chemical characteristics that can be leveraged in the development of novel molecules and materials. This guide provides a detailed overview of its key physicochemical properties, namely its molecular weight and density, supported by contextual data and methodologies for their determination.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for its application in research and development. These properties dictate its behavior in different environments and are essential for stoichiometric calculations, formulation development, and safety assessments.
Molecular Weight
The molecular weight of this compound has been computationally determined based on its chemical formula, C₆H₁₂O₂.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | PubChem[1] |
| Computed Molecular Weight | 116.16 g/mol | PubChem[1] |
| CAS Number | 2035-85-0 | PubChem[1] |
Density
For contextual understanding, it is useful to consider the density of structurally related compounds. One such compound is 2,2-dimethyl-1,3-propanediol, an isomer of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/cm³) |
| 2,2-dimethyl-1,3-propanediol | C₅H₁₂O₂ | 104.15 | 1.07 |
The density of this related compound provides a reasonable estimate for the expected density range of this compound.
Molecular Structure
The arrangement of atoms in a molecule is fundamental to its chemical properties and reactivity. The structure of this compound is characterized by a central propane chain with hydroxyl groups on the first and third carbons and an isopropylidene group attached to the second carbon.
Caption: Molecular structure of this compound.
Experimental Determination of Physicochemical Properties
For novel or less-characterized compounds like this compound, experimental determination of properties such as density is a crucial step. The following outlines standard methodologies for determining molecular weight and density.
Molecular Weight Determination by Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is the most common and accurate method for determining the molecular weight of a compound.
Workflow for Molecular Weight Determination:
Caption: Experimental workflow for molecular weight determination by mass spectrometry.
Causality in Experimental Choices:
-
Ionization Method: The choice of ionization technique (e.g., Electrospray Ionization - ESI, Chemical Ionization - CI) is critical. ESI is a soft ionization technique suitable for polar molecules like diols, minimizing fragmentation and ensuring the observation of the molecular ion.
-
High-Resolution Mass Spectrometry: Employing a high-resolution mass spectrometer allows for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule.
Density Determination by Pycnometry
A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows air bubbles to escape. This method provides a highly accurate means of determining the density of a liquid.
Step-by-Step Protocol for Density Determination:
-
Calibration:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer (m_p).
-
Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature.
-
Ensure no air bubbles are present.
-
Weigh the pycnometer filled with the reference liquid (m_ref).
-
The volume of the pycnometer (V_p) can be calculated as: V_p = (m_ref - m_p) / ρ_ref, where ρ_ref is the density of the reference liquid at the measurement temperature.
-
-
Measurement:
-
Empty, clean, and dry the pycnometer.
-
Fill the pycnometer with the sample liquid (this compound).
-
Bring the pycnometer and its contents to the desired temperature.
-
Weigh the pycnometer filled with the sample (m_s).
-
-
Calculation:
-
The density of the sample (ρ_s) is calculated using the formula: ρ_s = (m_s - m_p) / V_p.
-
Trustworthiness and Self-Validation:
-
Temperature Control: Density is temperature-dependent. Maintaining a constant and accurately measured temperature throughout the calibration and measurement steps is paramount for reliable results.
-
Repeatability: The measurement should be repeated multiple times to ensure the results are consistent and to calculate an average value and standard deviation, which provides a measure of the precision of the measurement.
Conclusion
This technical guide provides the most current and accurate information on the molecular weight of this compound. While an experimentally determined density is not currently available, this document offers a framework for its determination and provides context through comparison with a structurally similar compound. The outlined experimental protocols are based on established, reliable methods, ensuring scientific integrity and providing a clear path for researchers to characterize this compound further.
References
-
PubChem. 2-(Propan-2-ylidene)propane-1,3-diol. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to 2-isopropylidenepropane-1,3-diol: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-isopropylidenepropane-1,3-diol (IUPAC name: 2-(propan-2-ylidene)propane-1,3-diol ), a unique bifunctional molecule with potential applications in polymer chemistry and as a synthetic intermediate in drug development. Due to the limited availability of direct experimental literature for this specific compound, this guide leverages established principles of organic synthesis to propose a robust and logical synthetic pathway. It further details the expected physicochemical properties and provides a predictive analysis of the spectral data (NMR, IR, MS) required for its characterization, thereby offering a self-validating framework for researchers. The document concludes with an expert perspective on its potential utility as a monomer and a versatile building block in medicinal chemistry.
Nomenclature and Chemical Identity
The unambiguous identification of a chemical entity is foundational for all scientific research. The compound of interest is systematically named according to IUPAC nomenclature, with several synonyms also in use.
-
IUPAC Name: 2-(propan-2-ylidene)propane-1,3-diol[1]
-
Common Synonyms: this compound[1]
-
CAS Number: 2035-85-0
-
Molecular Formula: C₆H₁₂O₂[1]
-
Canonical SMILES: CC(=C(CO)CO)C[1]
Table 1: Computed Physicochemical Properties[1]
| Property | Value |
| Molecular Weight | 116.16 g/mol |
| Exact Mass | 116.083729621 Da |
| Topological Polar Surface Area | 40.5 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Complexity | 84.7 |
| XLogP3 | 0.4 |
Proposed Synthesis Pathway and Experimental Protocol
While dedicated literature for the synthesis of this compound is scarce, a highly logical and efficient two-step pathway can be designed based on fundamental, high-yield organic reactions. The proposed route begins with the commercially available and stable precursor, 2,2-dimethyl-1,3-dioxan-5-one, proceeds through a Wittig olefination, and concludes with an acid-catalyzed deprotection.
Caption: Proposed two-step synthesis of this compound.
Step 1: Wittig Olefination of 2,2-Dimethyl-1,3-dioxan-5-one
The Wittig reaction is the cornerstone of this synthesis, renowned for its reliability in converting ketones into alkenes with unambiguous regiocontrol[2][3][4].
-
Causality: The choice of the Wittig reaction is deliberate. It forms the carbon-carbon double bond precisely at the location of the former carbonyl, avoiding isomeric mixtures that could arise from elimination-based strategies[2]. The precursor, 2,2-dimethyl-1,3-dioxan-5-one, is chosen because its dioxane structure serves as a robust protecting group for the 1,3-diol functionality, preventing interference with the strongly basic conditions required for ylide generation.
-
Protocol:
-
Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), suspend isopropyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 equivalents, as a solution in hexanes) dropwise via syringe. The formation of the orange-red ylide indicates successful deprotonation. Allow the mixture to stir at this temperature for 30 minutes, then warm to 0 °C for 1 hour.
-
Olefination: Re-cool the ylide solution to -78 °C. Add a solution of 2,2-dimethyl-1,3-dioxan-5-one (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Validation: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product, containing the desired 2,2-dimethyl-5-isopropylidene-1,3-dioxane and triphenylphosphine oxide byproduct, can be purified by flash column chromatography on silica gel. The disappearance of the ketone peak (~1720 cm⁻¹) in the IR spectrum of the purified product validates the completion of the reaction.
-
Step 2: Acid-Catalyzed Deprotection (Hydrolysis)
The final step involves the removal of the acetal protecting group to unveil the diol functionality. This is a standard and typically high-yielding transformation.
-
Causality: Acetal groups are stable to basic and nucleophilic conditions but are readily cleaved under aqueous acidic conditions[5]. This orthogonality is the reason for its use as a protecting group in the first place. The mechanism involves protonation of one of the acetal oxygens, followed by ring opening and subsequent attack by water to release the diol and acetone.
-
Protocol:
-
Hydrolysis: Dissolve the purified 2,2-dimethyl-5-isopropylidene-1,3-dioxane from Step 1 in a mixture of THF and 1M aqueous hydrochloric acid (HCl) (e.g., a 4:1 v/v ratio).
-
Stir the solution at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up and Validation: Neutralize the reaction mixture by the careful addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude product, this compound, can be purified by recrystallization or flash chromatography. Successful synthesis is confirmed by the appearance of a broad O-H stretch in the IR spectrum and the disappearance of the acetal methyl signals in the ¹H NMR spectrum.
-
Predictive Spectroscopic Characterization
For a protocol to be self-validating, researchers must be able to confirm the identity and purity of the synthesized compound. The following spectral data are predicted based on the structure of this compound and typical values for its constituent functional groups.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Singlet (~4.2 ppm, 4H): Attributed to the two equivalent methylene protons (-CH ₂OH).- Broad Singlet (variable, 2H): Attributed to the two hydroxyl protons (-OH ). This peak will exchange with D₂O.- Singlet (~1.8 ppm, 6H): Attributed to the two equivalent methyl protons (-C(CH ₃)₂). |
| ¹³C NMR | - Quaternary Carbon (~135-140 ppm): The sp² carbon bearing no protons (C =C(CH₃)₂).- Quaternary Carbon (~125-130 ppm): The sp² carbon of the isopropylidene group (C (CH₃)₂).- Methylene Carbon (~65-70 ppm): The two equivalent hydroxymethyl carbons (-C H₂OH).- Methyl Carbon (~20-25 ppm): The two equivalent methyl carbons (-C(C H₃)₂). |
| FTIR (cm⁻¹) | - ~3600-3200 (strong, broad): O-H stretching of the alcohol groups.- ~3000-2850 (medium): sp³ C-H stretching from the methylene groups.- ~1670 (weak to medium): C=C stretching of the tetrasubstituted alkene.- ~1050 (strong): C-O stretching of the primary alcohols. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 116, corresponding to the molecular weight.- Key Fragments: Expect loss of a methyl group (M-15, m/z=101), loss of a hydroxymethyl group (M-31, m/z=85), and other characteristic fragments. |
Potential Applications in Research and Drug Development
The unique structural features of this compound—a sterically accessible exocyclic double bond and two primary hydroxyl groups—make it an attractive, yet underexplored, building block for advanced material and pharmaceutical synthesis.
Caption: Potential application pathways for this compound.
Monomer for Advanced Polymers
The presence of two primary hydroxyl groups makes this compound an ideal candidate as a diol monomer in polycondensation reactions.
-
Polyester and Polycarbonate Synthesis: Reaction with dicarboxylic acids (or their derivatives) or phosgene equivalents can lead to the formation of polyesters and polycarbonates. The isopropylidene group would remain as a pendant functionality along the polymer backbone, potentially influencing properties such as glass transition temperature, solubility, and providing a site for post-polymerization modification. The structural similarity to other diols used in polymer synthesis, such as 2-methyl-1,3-propanediol, suggests its viability in creating novel materials.
-
Cross-linking Agent: The alkene functionality could be utilized in secondary polymerization or cross-linking reactions (e.g., via radical polymerization or thiol-ene chemistry), allowing for the creation of robust polymer networks.
Intermediate in Pharmaceutical Synthesis
While many 1,3-propanediol derivatives are valuable pharmaceutical intermediates, the unique unsaturation of this compound offers distinct synthetic handles.
-
Scaffold Diversification: The molecule can serve as a bifunctional scaffold. The diol moiety can be esterified or etherified to attach bioactive molecules, similar to strategies used for other 1,3-diols in prodrug design to enhance lipophilicity and modify pharmacokinetics[6][7].
-
Conjugate Addition: The exocyclic double bond, being part of an α,β-unsaturated system (if one considers the vinylogy to a carbonyl after oxidation), could potentially act as a Michael acceptor, allowing for the covalent attachment of nucleophilic drugs or targeting moieties.
-
Bioactive Analogues: Many bioactive natural products and synthetic drugs contain the 1,3-diol motif[8]. This compound could serve as a starting point for the synthesis of novel analogues of existing drugs, where the isopropylidene group could modulate receptor binding, metabolic stability, or physical properties. For example, various 2-substituted 2-aminopropane-1,3-diols have been investigated as potent immunosuppressive agents[9][10].
Conclusion
This compound represents a molecule of significant synthetic potential that appears to be underutilized in the current literature. This guide has established its formal nomenclature and predicted properties. More importantly, it has provided a robust, logical, and detailed synthetic protocol based on the well-established Wittig reaction and acetal hydrolysis, complete with a framework for spectroscopic validation. The analysis of its structural features points toward promising applications as a monomer for creating functional polymers and as a versatile bifunctional intermediate for the synthesis of complex molecules in drug discovery programs. It is the author's expert opinion that the exploration of this compound's chemistry could open new avenues in both materials science and medicinal chemistry.
References
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ResearchGate. (n.d.). 1H-NMR (a) and 13C-NMR (b) spectra of diol compound. Retrieved from [Link]
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NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]
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Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-Alkylidene-cycloalkane-1,3-diols via Enantioselective Intramolecular Carbolithiation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11745391, 2-Isopentyl-2-isopropylpropane-1,3-diol. Retrieved from [Link]
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Justia Patents. (n.d.). 1,3-Propane diol esters and ethers and methods for their use in drug delivery. Retrieved from [Link]
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Organic Syntheses. (n.d.). PREPARATION AND THREE-CARBON + TWO-CARBON CYCLOADDITION OF CYCLOPROPENONE 1,3-PROPANEDIOL KETAL. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of the diol and its starting reagents. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0284916). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Retrieved from [Link]
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Speciality Chemicals. (2026, February 15). The Role of 1,3-Propanediol in Pharmaceutical Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by addition and hydration. Retrieved from [Link]
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Defence Research and Development Canada. (n.d.). 13C Solution NMR Spectra of Poly(ether)urethanes. Retrieved from [Link]
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ResearchGate. (n.d.). GC–mass spectrum of 3-(isopropylamino)propane-1,2-diol with its molecular ion peak at m/z = 133 (M). Retrieved from [Link]
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Methodological & Application
Total synthesis of alpha-vetivone using 2-isopropylidenepropane-1,3-diol
Application Note: Total Synthesis of -Vetivone via Robinson Annulation
Starting Material:Target Audience:Introduction & Strategic Analysis
-VetivoneThe synthetic strategy detailed here relies on a convergent approach:
-
Bifunctional Activation: Converting the linear diol into a bis-electrophile.
-
Dianion Cycloalkylation: Constructing the A-ring (cyclohexanone) with the isopropylidene handle pre-installed.
-
Robinson Annulation: Constructing the B-ring (enone) and establishing the ring-junction stereochemistry.
Retrosynthetic Pathway
The logic follows a disconnection of the B-ring enone back to a Robinson annulation precursor, which is further disconnected to the starting diol.
Figure 1: Retrosynthetic logic flow from Target
Experimental Protocol
Phase 1: Activation of the Diol
The starting material, 2-isopropylidene-1,3-propanediol , is a poor electrophile. It must be converted into the corresponding ditosylate to facilitate the subsequent alkylation.
Reagents:
-
2-Isopropylidene-1,3-propanediol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (2.2 eq)
-
Pyridine (Solvent/Base)
-
Dichloromethane (DCM) (Extraction)
Protocol:
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and argon inlet.
-
Dissolution: Dissolve 2-isopropylidene-1,3-propanediol in anhydrous pyridine (0.5 M concentration) at 0°C.
-
Tosylation: Add TsCl portion-wise over 30 minutes, maintaining the temperature below 5°C.
-
Incubation: Allow the reaction to warm to 4°C and stir for 18 hours (overnight) in a cold room or refrigerator.
-
Workup: Pour the mixture into ice-water (500 mL). Extract with DCM (3 x 100 mL). Wash combined organics with cold 10% HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from ethanol/hexane to yield 2-isopropylidene-1,3-propanediol ditosylate as white crystals.
Phase 2: Construction of the Cyclohexanone Core
This step utilizes the Weiler dianion strategy. The dianion of methyl acetoacetate acts as a bis-nucleophile, attacking the ditosylate at both ends to close the ring.
Reagents:
-
Methyl acetoacetate (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion) (2.2 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq)
-
2-Isopropylidene-1,3-propanediol ditosylate (1.0 eq)
-
THF (Anhydrous)
Protocol:
-
Dianion Generation:
-
Wash NaH with hexane under argon in a dry RBF. Suspend in THF (0°C).
-
Add methyl acetoacetate dropwise. Stir 15 min (Mono-anion formation).
-
Cool to -78°C. Add n-BuLi dropwise. Stir 30 min. The solution should turn yellow/orange (Dianion formation).
-
-
Alkylation:
-
Dissolve the ditosylate (from Phase 1) in minimal THF.
-
Add the ditosylate solution to the dianion at -78°C via cannula.
-
-
Cyclization:
-
Allow the mixture to warm slowly to room temperature over 4 hours.
-
Reflux for 2 hours to ensure complete cyclization (
-attack followed by -attack).
-
-
Quench: Cool to 0°C and quench with saturated NH₄Cl.
-
Isolation: Extract with diethyl ether. Purify via vacuum distillation or flash chromatography (Silica, Hexane:EtOAc) to isolate 4-isopropylidene-2-carbomethoxycyclohexanone .
Phase 3: Robinson Annulation & Completion
The cyclohexanone derivative is reacted with trans-3-penten-2-one (methyl propenyl ketone) to form the second ring.
Reagents:
-
4-Isopropylidene-2-carbomethoxycyclohexanone (1.0 eq)
-
trans-3-Penten-2-one (1.2 eq)
-
Sodium Methoxide (NaOMe) (0.5 eq) / Methanol
-
Methyl Iodide (MeI) (For methylation step)
-
Acidic Hydrolysis Reagents (HCl/AcOH)
Protocol:
-
Michael Addition:
-
Dissolve the cyclohexanone in MeOH. Add NaOMe (catalytic).
-
Add trans-3-penten-2-one dropwise at 0°C. Stir at RT for 4 hours.
-
-
Aldol Condensation:
-
Heat the mixture to reflux for 2 hours to drive the dehydration and ring closure.
-
Intermediate Check: This yields the bicyclic enone ester.
-
-
Methylation (Critical Step):
-
To install the final methyl group (C4 position of vetivone), treat the intermediate (which is a
-keto ester) with NaH (1.1 eq) in THF, followed by MeI (1.2 eq). -
Note: This ensures the 4,4a-dimethyl substitution pattern.
-
-
Decarboxylation:
-
Reflux the methylated ester in a mixture of glacial acetic acid and 6N HCl for 6 hours. This removes the carbomethoxy group and yields the final ketone.
-
-
Final Purification:
-
Neutralize with NaHCO₃, extract with ether, and purify via column chromatography (Silica, 5-10% EtOAc in Hexane).
-
Product: (+/-)-
-Vetivone.
-
Data Summary & Process Parameters
| Step | Reaction Type | Key Reagents | Critical Parameter | Yield Target |
| 1 | Tosylation | TsCl, Pyridine | Temp < 5°C (prevent elimination) | > 85% |
| 2 | Dianion Alkylation | Me-Acetoacetate, NaH, n-BuLi | Anhydrous, -78°C initiation | 60-70% |
| 3 | Robinson Annulation | trans-3-penten-2-one, NaOMe | Slow addition of enone | 75% |
| 4 | Methylation | MeI, NaH | Regiocontrol ( | > 80% |
| 5 | Decarboxylation | HCl, AcOH | Reflux duration | > 90% |
Reaction Pathway Diagram
Figure 2: Step-by-step chemical transformation from diol to
References
-
Marshall, J. A., & Warne, T. M. (1971). The Total Synthesis of (+/-)-
-Vetivone. The Journal of Organic Chemistry, 36(1), 178–183. Link -
Marshall, J. A., & Johnson, P. C. (1970). The Total Synthesis of (+/-)-
-Vetivone.[1] The Journal of Organic Chemistry, 35(1), 192–196. Link -
Endo, K., & de Mayo, P. (1967). The Sesquiterpenes of Vetiver Oil.[2][3] Chemical Communications, 89–90. Link
-
Takemoto, Y., et al. (2021). Synthesis of Spirocyclic Compounds via Cycloaddition.[4] Royal Society of Chemistry Advances. Link
Sources
- 1. The total synthesis of (±)-β-vetivone - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 2. baranlab.org [baranlab.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Synthesis of spirocyclic Δ4-isoxazolines via [3 + 2] cycloaddition of indanone-derived ketonitrones with alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Procedure for radical polymerization of hindered diene monomers
Procedure for Radical Polymerization of Hindered Diene Monomers: A Detailed Guide
Abstract
The radical polymerization of sterically hindered diene monomers presents unique challenges that necessitate specialized approaches to achieve well-defined polymers with controlled molecular weights and low dispersities. This guide provides an in-depth overview of the principles and practical protocols for the successful radical polymerization of these challenging monomers. We will explore the inherent difficulties posed by steric hindrance and detail the application of Reversible Deactivation Radical Polymerization (RDRP) techniques, with a particular focus on Reversible Addition-Fragmenttation chain-Transfer (RAFT) polymerization, as a robust solution. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel polymers from hindered dienes for advanced materials and biomedical applications.
Introduction: The Challenge of Hindered Dienes
Dienes are a critical class of monomers used to create polymers with elastomeric properties, essential for applications ranging from synthetic rubber to thermoplastic elastomers.[1][2] However, dienes featuring bulky substituents, referred to as hindered dienes, exhibit significantly different polymerization behavior compared to their less substituted counterparts like butadiene and isoprene.[1][2] Steric hindrance around the double bonds can dramatically slow the rate of propagation, leading to low molecular weight polymers and a higher propensity for side reactions.[1]
Conventional free radical polymerization often fails to provide adequate control over the polymerization of hindered dienes, resulting in polymers with broad molecular weight distributions and limited architectural control. To overcome these limitations, controlled radical polymerization (CRP) techniques, also known as Reversible Deactivation Radical Polymerization (RDRP), have emerged as powerful tools.[1][3] These methods, including Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmenttation chain-Transfer (RAFT) polymerization, introduce a dynamic equilibrium between active and dormant polymer chains, enabling the synthesis of well-defined polymers from a wide range of monomers, including hindered dienes.[1][4]
This guide will focus on providing a comprehensive understanding and a practical protocol for the RAFT polymerization of a representative hindered diene, offering a versatile and widely applicable methodology.
Understanding the Mechanism: Why RAFT for Hindered Dienes?
RAFT polymerization is a highly versatile RDRP technique that can be applied to a broad spectrum of monomers under various reaction conditions.[1] The control in RAFT is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The mechanism involves a degenerative chain transfer process where the propagating radical reacts with the CTA to form a dormant species and a new radical that can initiate another polymer chain. This rapid exchange between active and dormant states ensures that all polymer chains grow at a similar rate, leading to polymers with low dispersity (Đ).
The key advantage of RAFT for hindered dienes lies in its tolerance to a wide variety of functional groups and its effectiveness in controlling the polymerization of monomers that are challenging for other CRP techniques.[1] While NMP can be inefficient for some sterically hindered monomers and ATRP can be sensitive to impurities and require metal catalysts that may be difficult to remove, RAFT offers a metal-free alternative with a high degree of control.[1]
Below is a diagram illustrating the fundamental mechanism of RAFT polymerization.
Caption: The RAFT polymerization mechanism, showcasing the initiation, RAFT equilibrium, and propagation steps.
Experimental Design and Considerations
Monomer Selection and Purification
For this protocol, we will consider a generic hindered diene monomer. It is crucial that the monomer is of high purity. Inhibitors, commonly added to monomers for stabilization, must be removed prior to polymerization as they will interfere with the radical process. A common method for inhibitor removal is passing the monomer through a column of basic alumina.
Initiator Selection
The choice of initiator is critical and depends on the desired polymerization temperature and the solvent.[5] Azo initiators, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), are commonly used for their predictable decomposition kinetics.[6][7] Peroxide initiators like benzoyl peroxide (BPO) are also effective.[6][7] The initiator half-life at a given temperature should be considered to ensure a steady supply of radicals throughout the polymerization.
| Initiator | Decomposition Temperature (10-hr half-life) | Solubility |
| AIBN | ~65 °C | Organic Solvents |
| Benzoyl Peroxide (BPO) | ~73 °C | Organic Solvents |
| 4,4'-Azobis(4-cyanovaleric acid) | ~69 °C | Water, Alcohols |
Table 1: Common radical initiators and their properties.
RAFT Agent (CTA) Selection
The choice of the RAFT agent is paramount for achieving good control over the polymerization. The effectiveness of a CTA depends on the nature of the Z and R groups, which modulate its reactivity. For diene monomers, trithiocarbonates are often effective CTAs. The selection of the R group should be such that it forms a good leaving group radical, capable of re-initiating polymerization.
Solvent and Temperature
The polymerization should be conducted in a solvent that dissolves the monomer, polymer, and RAFT agent. Anhydrous and deoxygenated solvents are essential to prevent side reactions. The reaction temperature is chosen based on the decomposition kinetics of the initiator and the thermal stability of the RAFT agent and monomer. For hindered dienes, higher temperatures may be required to achieve a reasonable polymerization rate.[1]
Detailed Protocol: RAFT Polymerization of a Hindered Diene Monomer
This protocol provides a general procedure for the RAFT polymerization of a hindered diene monomer. The specific quantities should be adjusted based on the desired molecular weight and the specific monomer being used.
Materials and Equipment
-
Hindered Diene Monomer: Purified by passing through a column of basic alumina.
-
RAFT Agent (CTA): e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT).
-
Initiator: e.g., 2,2'-Azobis(2-methylpropionitrile) (AIBN).
-
Solvent: Anhydrous and deoxygenated, e.g., toluene or 1,4-dioxane.
-
Schlenk flask or reaction vessel with a magnetic stirrer.
-
Schlenk line or glovebox for inert atmosphere operations.
-
Heating mantle or oil bath with a temperature controller.
-
Syringes and needles for liquid transfers.
-
Standard laboratory glassware.
Experimental Workflow
Caption: A typical experimental workflow for RAFT polymerization.
Step-by-Step Procedure
-
Reagent Preparation:
-
In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., DDMAT, 0.1 mmol, 1 eq.).
-
Add the initiator (e.g., AIBN, 0.02 mmol, 0.2 eq.).
-
Add the purified hindered diene monomer (e.g., 10 mmol, 100 eq.).
-
Add the anhydrous, deoxygenated solvent (e.g., 5 mL of toluene).
-
-
Deoxygenation:
-
Seal the Schlenk flask and connect it to a Schlenk line.
-
Perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen from the reaction mixture.
-
After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath set to the desired temperature (e.g., 70-90 °C).
-
Begin stirring the reaction mixture. The polymerization time will vary depending on the monomer and reaction conditions, and can range from a few hours to over 24 hours.[1]
-
-
Monitoring the Reaction:
-
To monitor the progress of the polymerization, periodically take small aliquots of the reaction mixture under an inert atmosphere using a degassed syringe.
-
Analyze the aliquots by ¹H NMR spectroscopy to determine monomer conversion and by Gel Permeation Chromatography (GPC) to determine the molecular weight and dispersity of the polymer.
-
-
Termination and Purification:
-
Once the desired monomer conversion is reached, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a cold non-solvent (e.g., methanol or hexane).
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with the non-solvent to remove any unreacted monomer, initiator fragments, and RAFT agent.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
-
Characterization of the Resulting Polymer
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). A linear evolution of Mn with monomer conversion and a low Đ (typically < 1.3) are indicative of a controlled polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure, determine the monomer conversion, and analyze the polymer microstructure (e.g., 1,2- vs. 1,4-addition).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer, which provides information about its thermal properties.
| Parameter | Technique | Expected Outcome for Controlled Polymerization |
| Molecular Weight | GPC | Linear increase with conversion |
| Dispersity (Đ) | GPC | Low values (typically < 1.3) |
| Polymer Structure | NMR | Confirmation of expected repeat units |
| Monomer Conversion | NMR | Determined from the disappearance of monomer signals |
| Glass Transition Temp. (Tg) | DSC | Characteristic thermal transition of the polymer |
Table 2: Key characterization techniques and expected results for a successful polymerization.
Troubleshooting and Expert Insights
-
Slow Polymerization Rate: This is a common issue with hindered dienes.[1] Increasing the reaction temperature or the initiator concentration can help, but may also lead to a loss of control. Optimizing the RAFT agent and solvent system is crucial.
-
High Dispersity: This can be caused by impurities in the monomer or solvent, an inappropriate RAFT agent, or an incorrect initiator-to-CTA ratio. Ensure all reagents are pure and the reaction is thoroughly deoxygenated.
-
Bimodal GPC Traces: This may indicate the presence of dead polymer chains due to termination reactions or inefficient initiation from the RAFT agent's R-group. Re-evaluate the choice of RAFT agent and initiator.
-
Causality Behind Freeze-Pump-Thaw: Oxygen is a radical scavenger and can inhibit or terminate the polymerization. The freeze-pump-thaw technique is a highly effective method for removing dissolved oxygen from the reaction mixture, ensuring that the radical concentration remains stable and the polymerization proceeds in a controlled manner.
Conclusion
The radical polymerization of hindered diene monomers, while challenging, can be effectively controlled using Reversible Deactivation Radical Polymerization techniques. RAFT polymerization, in particular, offers a versatile and robust method for synthesizing well-defined polymers from these sterically demanding monomers. By carefully selecting the monomer, initiator, and RAFT agent, and by meticulously controlling the reaction conditions, researchers can produce novel polymeric materials with tailored properties for a wide range of applications. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals venturing into this exciting area of polymer chemistry.
References
-
Review: Reversible Deactivation Radical Polymerization of Bio-based Dienes - eScholarship@McGill. Available at: [Link]
-
Radical initiator - Wikipedia. Available at: [Link]
-
2.9: Radical Polymerization - Chemistry LibreTexts. Available at: [Link]
-
The Stages of Free Radical Polymerization. Available at: [Link]
-
Green perspective drives the renaissance of anionic diene polymerization - Gutenberg Open Science. Available at: [Link]
-
MALDI-TOF Mass Spectrometry as the Tool for the Identification of Features of Polymers Obtained by Inverse Vulcanization - MDPI. Available at: [Link]
-
Controlled polymerization of a cyclic diene prepared from the ring-closing metathesis of a naturally occurring monoterpene - PubMed. Available at: [Link]
-
Exploring Polymeric Diene–Dienophile Pairs for Thermoreversible Diels–Alder Reactions | Macromolecules - ACS Publications. Available at: [Link]
-
Green perspective drives the renaissance of anionic diene polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00805G. Available at: [Link]
-
Exploring Polymeric Diene–Dienophile Pairs for Thermoreversible Diels–Alder Reactions | Request PDF - ResearchGate. Available at: [Link]
-
Progress toward Polymerization Reaction Monitoring with Different Dienes: How Small Amounts of Dienes Affect ansa-Zirconocenes/Borate/Triisobutylaluminium Catalyst Systems - ResearchGate. Available at: [Link]
-
Green perspective drives the renaissance of anionic diene polymerization - RSC Publishing. Available at: [Link]
-
Reversing RAFT Polymerization: Near-Quantitative Monomer Generation Via a Catalyst-Free Depolymerization Approach | Journal of the American Chemical Society. Available at: [Link]
-
RAFT (co)polymerization of the conjugated diene monomers: butadiene, isoprene and chloroprene | Request PDF - ResearchGate. Available at: [Link]
-
Dienes such as isoprene and butadiene have long been used to impart rubbery character into polymeric materials, often by homopolymerization as blends with stiffer polymers or by copolymerization with other monomers. Available at: [Link]
-
Progress toward Polymerization Reaction Monitoring with Different Dienes: How Small Amounts of Dienes Affect ansa-Zirconocenes/Borate/Triisobutylaluminium Catalyst Systems - PMC. Available at: [Link]
-
MECHANISM OF DIENE POLYMERIZATION. Available at: [Link]
- WO2015003137A1 - Polymerization of diene monomers - Google Patents.
-
DFT Studies on cis-1,4-Polymerization of Dienes Catalyzed by a Cationic Rare-Earth Metal Complex Bearing an Ancillary PNP Ligand - MDPI. Available at: [Link]
-
Challenges, Successes, and Opportunities in Investigating Novel Strategies for Polymer Synthesis - University of Wisconsin–Madison. Available at: [Link]
-
Synthesis of Chain-End Functional Polydienes Using Diene Comonomer Bearing Boronic Acid Masked with Diaminonaphthalene - PMC. Available at: [Link]
-
Diels−Alder Reactions with Novel Polymeric Dienes and Dienophiles: Synthesis of Reversibly Cross-Linked Elastomers | Request PDF - ResearchGate. Available at: [Link]
-
Green Perspective Drives the Renaissance of Anionic Diene Polymerization - ResearchGate. Available at: [Link]
-
Electrochemically-Initiated RAFT Synthesis of Low Dispersity Multiblock Copolymers by Seeded Emulsion Polymerization - PMC. Available at: [Link]
-
RAFT polymerization of renewable monomers with dithiobenzoates: Effect of Z-group substituents and reaction conditions. Available at: [Link]
-
Steric Hindrance Drives the Boron‐Initiated Polymerization of Dienyltriphenylarsonium Ylides to Photoluminescent C5‐Polymers - PMC. Available at: [Link]
-
Free radical polymerization of unconjugated dienes III. N‐allylacrylamide in methanol. Available at: [Link]
-
Catalysts for the Controlled Polymerization of Conjugated Dienes - MDPI. Available at: [Link]
-
Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University. Available at: [Link]
-
Reversible deactivation radical polymerization of bio-based dienes - ResearchGate. Available at: [Link]
-
A Renaissance in Living Cationic Polymerization | Chemical Reviews. Available at: [Link]
-
Nopadiene : A Pinene-Derived Cyclic Diene as a Styrene Substitute for Fully Biobased Thermoplastic Elastomers - KOPS. Available at: [Link]
Sources
Troubleshooting & Optimization
Preventing gelation during polyesterification of 2-isopropylidenepropane-1,3-diol
[1]
Topic: Preventing Gelation & Controlling Crosslinking Audience: Polymer Chemists, Process Engineers, R&D Scientists Status: Active Guide [v2.4]
Core Analysis: Why This Monomer Gels
The monomer This compound contains a sterically hindered, electron-rich exocyclic double bond (
The Gelation Triad:
-
Radical Coupling: Thermal auto-initiation of the double bond, especially if traces of oxygen or peroxides are present.
-
Acid-Catalyzed Etherification: The hydroxyl groups are in a pseudo-allylic position.[1] Strong acid catalysts can trigger ether formation, effectively increasing the monomer functionality (
), leading to a network. -
Ordelt Saturation (if using Maleic/Fumaric Acid): If you are reacting this diol with unsaturated acids, the diol's hydroxyls can add across the acid's double bond, creating a trifunctional branch point.
Diagnostic Troubleshooting (Q&A)
Q1: My reaction mixture turns into a rubbery solid (gel) suddenly at 180°C. What happened?
Diagnosis: This is likely radical crosslinking .
Explanation: At
-
Inhibitor Cocktail: You must use a radical inhibitor before heating. A single inhibitor is often insufficient.
-
Protocol: Introduce 4-tert-butylcatechol (TBC) (200 ppm) combined with a phosphite antioxidant (e.g., Triphenyl phosphite , 500 ppm) to scavenge peroxides.[1]
Q2: The viscosity is increasing faster than predicted by the acid value. Is this micro-gelation?
Diagnosis: Yes, likely due to oxidative coupling or etherification . Explanation: If your catalyst is a strong Lewis acid (e.g., butyltin trichloride) or sulfonic acid, it may be catalyzing the reaction of the hydroxyl group with the double bond (hydroalkoxylation) or etherification between two diols. Solution:
-
Switch Catalysts: Move to neutral/mild catalysts like Titanium(IV) butoxide or Fascat 4100 (Butylstannoic acid) . Avoid p-TsOH or sulfuric acid.[1]
-
Temperature Limit: Cap your reaction temperature at 190°C . Do not push to 220°C as with standard neopentyl glycol.
Q3: I am using Hydroquinone (HQ), but it still gels. Why?
Diagnosis: The Anaerobic Failure. Explanation: Hydroquinone is an aerobic inhibitor; it requires dissolved oxygen to form the active quinone species. Standard polyesterification requires a nitrogen purge to prevent discoloration. Under nitrogen, HQ is ineffective. Solution:
-
Use Anaerobic Inhibitors: Switch to Phenothiazine or Copper Naphthenate , which function well in oxygen-free environments.[1]
-
Alternative: If you must use HQ, use a "lean air" sparge (95%
/ 5% Air), but this risks color formation.
The "Safe-Synthesis" Workflow
This protocol minimizes thermal stress on the isopropylidene group.[1]
Phase 1: The Charge & Inhibition
-
Load Reactor: Diol + Dicarboxylic Acid.
-
Inhibitor Addition (Crucial):
-
Add Phenothiazine (300 ppm) immediately.
-
Add Triphenyl Phosphite (500 ppm) to prevent color and peroxide formation.
-
-
Inerting: Spurge with
for 30 minutes before heating.
Phase 2: The Esterification Ramp
-
Ramp 1: Heat to 150°C over 1 hour. Hold until water evolution begins.
-
Ramp 2: Heat to 180°C slowly (10°C/30 min). Do not exceed 190°C.
-
Checkpoint: Monitor the reflux. If the column floods, reduce heat.
-
Phase 3: Vacuum & Finishing
-
Catalyst Addition: Once Acid Value (AV) < 50, add Titanium tetrabutoxide (100-300 ppm) .[1]
-
Vacuum Application: Apply vacuum gradually to remove residual water and drive MW buildup.
-
Warning: High vacuum can sublime the diol (B.P. is relatively low). Use a partial condenser if necessary.
-
-
Discharge: Cool rapidly to < 100°C before exposing to air to prevent oxidative crosslinking.
Inhibitor Selection Guide
| Inhibitor | Type | Recommended Conc.[2][3] | Best For... | Notes |
| Phenothiazine | Anaerobic Radical Scavenger | 200-500 ppm | Primary Choice. Works under | Can impart a slight green/yellow color. |
| 4-tert-Butylcatechol (TBC) | Radical Scavenger | 100-300 ppm | Clear resins.[1] | Effectiveness drops at >180°C; best used with a synergist. |
| Hydroquinone (HQ) | Aerobic Scavenger | 100-200 ppm | NOT RECOMMENDED for pure | Requires |
| Copper Naphthenate | Metal Salt | 10-50 ppm | High-temperature stability.[1] | Very potent; can cause discoloration (green tint). |
| Triphenyl Phosphite | Peroxide Decomposer | 500-1000 ppm | Color stability & preventing initiation.[1] | Use as a secondary stabilizer (co-inhibitor). |
Mechanistic Visualization
The following diagram illustrates the critical divergence between successful linear growth and the "Danger Zone" of gelation.
Figure 1: Reaction pathways showing the critical intervention of inhibitors to prevent radical-induced gelation during the high-temperature synthesis phase.[1]
References
-
Chanda, S., & Ramakrishnan, S. (2015). Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules. Polymers, 7(7), 1135-1144.[1] [1]
-
Eastman Chemical Company. (2022). Hydroquinone Inhibitors for Polymerization: Mechanism and Selection. ChemPoint Technical Library.
-
Winkler, M., et al. (2014). Synthesis and characterization of enzymatically cross-linked unsaturated polyester hydrogels. Journal of Materials Science, 49, 1123–1134. [1]
-
PubChem Database. (2025).[4] 2-(Propan-2-ylidene)propane-1,3-diol (CAS 2035-85-0) Compound Summary. National Library of Medicine. [1]
-
Skrifvars, M. (2020). Synthetic Modification and Characterization of Unsaturated Polyesters. University of Helsinki, Laboratory of Polymer Chemistry.
Technical Support Center: Citraconic-to-Mesaconic Isomerization Control
This guide functions as a specialized Technical Support Center for researchers working with citraconic anhydride and its derivatives. It addresses the critical challenge of preventing the thermodynamic slip from the kinetic cis-isomer (citraconic) to the stable trans-isomer (mesaconic) during diol functionalization or polyester synthesis.
Ticket ID: #ISO-CIT-001
Subject: Minimizing
The Core Directive: Understanding the Thermodynamic Trap
Before troubleshooting, you must understand why your reaction fights you. You are likely synthesizing a Citraconate Diol (e.g., for biodegradable crosslinkers) or hydrolyzing the anhydride.
-
The Goal: Citraconic derivative (Z-isomer, cis-methylbutenedioic).
-
The Threat: Mesaconic derivative (E-isomer, trans-methylbutenedioic).
-
The Driver: Mesaconic acid is thermodynamically more stable than citraconic acid (approx.
). The cis-isomer suffers from steric strain between the methyl group and the carboxylic acid/ester on the same side.
Any condition that allows the double bond to "unlock" (reversible protonation, radical attack, or high thermal energy) will inevitably drain your yield into the mesaconic "sink."
Isomerization Pathway Visualization
The following diagram illustrates the critical control points where isomerization occurs.
Figure 1: The isomerization pathway showing the irreversible thermodynamic slide from Citraconic (Green) to Mesaconic (Red) mediated by heat and acid.
Troubleshooting Guide & FAQs
This section addresses specific symptoms observed during synthesis.
Q1: "My NMR shows a new alkene signal shifting downfield. Is this the mesaconic isomer?"
Diagnosis: Yes, highly likely. Technical Explanation: The chemical environment of the alkene proton changes significantly between isomers due to the magnetic anisotropy of the carbonyl groups.
-
Citraconic (Z): The alkene proton is cis to a carbonyl and trans to a carbonyl. Typically appears around
5.8 – 6.0 ppm . -
Mesaconic (E): The alkene proton is often more deshielded due to the specific planar conformation, typically shifting to
6.6 – 6.8 ppm . Action: Integrate these two peaks to calculate your Isomerization Ratio ( ). If , your reaction temperature is too high or your pH is too low.
Q2: "I am synthesizing Poly(glycerol citraconate) and the resin is turning opaque/crystalline."
Diagnosis: Mesaconic contamination. Technical Explanation: Citraconic derivatives are often amorphous liquids (or low-melting solids) due to the "kink" in the cis-chain preventing packing. Mesaconic derivatives are linear (trans) and pack efficiently, leading to crystallization and higher melting points (Citraconic Acid MP: ~91°C vs. Mesaconic Acid MP: ~204°C). Action: Check your esterification temperature. If you are using melt condensation above 140°C, you are thermally isomerizing the backbone. Switch to solution polymerization at lower temperatures (<110°C).
Q3: "Can I separate the mesaconic byproduct if it forms?"
Diagnosis: Difficult and inefficient. Technical Explanation: While their solubilities differ (Mesaconic is less soluble in water), separating them during a diol synthesis (where they are part of a polymer or oligomer) is practically impossible without hydrolyzing the product. Action: Prevention is the only viable strategy. Once the backbone isomerizes, the batch is usually compromised for applications requiring specific cross-linking geometries.
Optimized Experimental Protocols
These protocols are designed to minimize the activation energy available for the
Protocol A: Low-Temperature Ring Opening (Synthesis of Citraconate Mono-esters)
Use this when reacting Citraconic Anhydride with a Diol.
Rationale: The ring-opening of the anhydride is exothermic and fast. Isomerization is slow and endothermic. We exploit this kinetic difference.[1]
-
Setup: Flame-dry a 2-neck round bottom flask under
. -
Stoichiometry: Dissolve the Diol (1.0 equiv) in anhydrous THF or DCM. Add a mild base catalyst (Pyridine or DMAP, 0.1 equiv) only if necessary .
-
Note: Strong acids (p-TsOH) often used for esterification are forbidden here as they catalyze isomerization.
-
-
Addition: Cool the solution to 0°C . Dissolve Citraconic Anhydride (1.0 - 2.0 equiv) in the same solvent and add dropwise.
-
Reaction: Allow to warm to Room Temperature (25°C) . Do NOT reflux.
-
Checkpoint: Monitor by TLC or NMR. The reaction should be complete within 4-6 hours.
-
-
Workup: Wash with cold saturated
(rapidly) to remove unreacted acid, then brine. Dry over .-
Critical: Do not let the crude product sit in acidic aqueous layers.
-
Protocol B: Data Comparison (Citraconic vs. Mesaconic)
Use this table to validate your product's integrity.
| Feature | Citraconic (Target) | Mesaconic (Avoid) |
| Geometry | Z (Cis) | E (Trans) |
| Acid MP | ~91°C | ~204°C |
| Anhydride State | Liquid (at RT) | Solid (forms Pseudo-anhydride) |
| Alkene | ||
| Reactivity | High (Steric strain) | Low (Stable) |
| Isomerization Risk | High (at >130°C or pH < 2) | Stable |
Decision Logic for Process Optimization
Use this logic flow to determine the safe operating window for your specific synthesis.
Figure 2: Decision matrix for evaluating isomerization risk in experimental design.
References
-
Shriner, R. L.; Ford, S. G.; Roll, L. J. (1931).[2] "Mesaconic Acid".[2][3][4][5][6][7] Organic Syntheses, Coll.[2][4][8] Vol. 2, p. 382. (Demonstrates the ease of acid-catalyzed isomerization).
-
Vaughan, W. R.; Milton, K. M. (1951). "Isomerization of Citraconic Anhydride". Journal of the American Chemical Society, 73(11). (Kinetics of thermal isomerization).
-
Pelech, R. et al. (2016). "Optimization of the Poly(glycerol citraconate) Synthesis". Polish Journal of Chemical Technology. (Modern application in diol/polyester synthesis avoiding isomerization).
-
Lohbeck, K. et al. (2000). "Maleic and Fumaric Acids".[2] Ullmann's Encyclopedia of Industrial Chemistry. (Fundamental thermodynamic data on cis/trans diacids).
Sources
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- 2. Citraconic acid - Wikipedia [en.wikipedia.org]
- 3. Mesaconic acid - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Catalyst Selection for 2-Isopropylidenepropane-1,3-diol Polycondensation
Welcome to the Technical Support Center dedicated to the successful polycondensation of 2-isopropylidenepropane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst selection and troubleshoot common experimental hurdles. Our focus is on providing in-depth, scientifically grounded advice to help you achieve optimal results in your polymerization reactions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the polycondensation of this compound, offering potential causes and actionable solutions.
Issue 1: Low Molecular Weight or Incomplete Polymerization
Symptoms: The resulting polymer has a low number-average molecular weight (Mn), appears as a viscous liquid or oligomer instead of a solid, and exhibits poor mechanical properties.
Potential Causes & Solutions:
-
Suboptimal Catalyst Choice: The steric hindrance of the isopropylidene group in this compound can impede the reaction. Standard catalysts may not be effective.
-
Solution: Consider using catalysts known to be effective for sterically hindered diols. Bismuth triflate (Bi(OTf)₃) has shown success in the polycondensation of hindered diols.[1] Organometallic catalysts such as tin-based compounds (e.g., dibutyltin oxide) or titanium-based catalysts (e.g., titanium isopropoxide) are also common choices for polyesterification.[2]
-
-
Imprecise Stoichiometry: An imbalance in the molar ratio of the diol and diacid monomers will limit the maximum achievable degree of polymerization.
-
Solution: Ensure a precise 1:1 stoichiometric ratio of the functional groups. Even a small excess of one monomer can significantly cap the chain growth.[3]
-
-
Insufficient Water Removal: Water is a byproduct of polycondensation and its presence can shift the reaction equilibrium backward, hindering polymer chain growth.
-
Solution: Employ efficient water removal techniques such as azeotropic distillation with a suitable solvent (e.g., toluene or xylene) or conduct the reaction under high vacuum, especially in the later stages.
-
-
Catalyst Deactivation: The water produced during the reaction can lead to the hydrolysis and deactivation of certain catalysts, particularly Lewis acidic metal catalysts.[4]
-
Solution: Select a water-tolerant catalyst or add the catalyst after an initial dehydration step. Some catalysts may also be protected by ligands that enhance their stability.
-
Issue 2: Gel Formation or Cross-Linking
Symptoms: The reaction mixture becomes an insoluble gel, indicating the formation of a cross-linked network instead of a linear polymer.
Potential Causes & Solutions:
-
Side Reactions of the Ketal Group: The isopropylidene ketal group, while generally stable, can undergo side reactions under harsh conditions, potentially leading to cross-linking.
-
Solution: Optimize reaction conditions to be milder. Avoid excessively high temperatures and strongly acidic catalysts that could promote ketal hydrolysis or other side reactions. The use of a milder, more selective catalyst is recommended.
-
-
Monomer Impurities: The presence of trifunctional impurities in either the diol or diacid monomer can act as cross-linking agents.
-
Solution: Ensure high purity of your this compound and the corresponding diacid monomer. Purification techniques such as distillation or recrystallization should be employed.
-
Issue 3: Polymer Discoloration
Symptoms: The final polymer product is yellow or brown instead of colorless.
Potential Causes & Solutions:
-
Thermal Degradation: Prolonged exposure to high temperatures can cause thermal degradation of the polymer, leading to discoloration.
-
Solution: Optimize the reaction time and temperature. Use a more active catalyst that allows for polymerization at lower temperatures.
-
-
Catalyst-Induced Side Reactions: Some catalysts, particularly certain transition metal compounds, can promote side reactions that produce colored byproducts.
-
Solution: Screen different catalysts to identify one that minimizes discoloration. For instance, antimony compounds are known to sometimes cause discoloration in polyesters.[2] Consider using catalyst systems known for producing colorless polymers, such as certain tin or germanium compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal type of catalyst for the polycondensation of a sterically hindered diol like this compound?
A1: Due to the steric bulk of the isopropylidene group, a catalyst that is both highly active and can accommodate a sterically demanding substrate is crucial. While common polyesterification catalysts like titanium alkoxides and tin compounds are a good starting point, you may find that catalysts with larger ionic radii or specific ligand environments perform better. Bismuth triflate has been reported to be effective for the polycondensation of sterically hindered diols.[1] It is advisable to conduct a catalyst screening study to determine the optimal choice for your specific reaction system.
Q2: How can I effectively screen for the best catalyst?
A2: A systematic approach is key. We recommend the following experimental protocol for catalyst screening:
Experimental Protocol: Catalyst Screening
-
Setup: Use parallel reaction vessels to ensure identical conditions.
-
Reactants: Use highly purified this compound and a diacid (e.g., adipic acid) in a precise 1:1 molar ratio.
-
Catalyst Loading: Add a consistent molar concentration of each catalyst to be tested (e.g., 0.1 mol%).
-
Reaction Conditions: Maintain a constant temperature (e.g., 180°C) and inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Take samples at regular intervals and analyze for molecular weight (e.g., by GPC/SEC), conversion (e.g., by titration of carboxylic acid end groups), and color.
-
Analysis: Compare the rate of polymerization, final molecular weight achieved, and color of the resulting polymer for each catalyst.
Q3: What are the critical reaction parameters to control during the polycondensation of this compound?
A3: Beyond catalyst selection, several parameters are critical:
-
Temperature: Must be high enough to ensure a sufficient reaction rate and keep the polymer molten, but not so high as to cause thermal degradation or side reactions of the ketal group.
-
Pressure: A high vacuum in the later stages of the reaction is essential to drive the equilibrium towards polymer formation by removing water and other volatile byproducts.
-
Stirring: Efficient stirring is necessary to ensure homogeneity and facilitate the removal of byproducts from the viscous polymer melt.
-
Monomer Purity: As with any polycondensation, the purity of the monomers is paramount to achieving high molecular weight.
Q4: Can the isopropylidene ketal group hydrolyze during the reaction, and what are the consequences?
A4: Yes, the isopropylidene ketal is susceptible to hydrolysis under acidic conditions, which can be present if an acid catalyst is used or if acidic impurities are present. Hydrolysis would regenerate glycerol, a trifunctional monomer, which would lead to branching and ultimately gelation of the polymer. Therefore, it is crucial to control the reaction conditions to minimize hydrolysis. This includes using catalysts that are not strongly acidic and ensuring all reactants and the reaction setup are dry.
Data Presentation
Table 1: Comparison of Potential Catalysts for this compound Polycondensation
| Catalyst Type | Example | Advantages | Disadvantages |
| Tin-Based | Dibutyltin oxide (DBTO) | High activity, good for achieving high molecular weight. | Can sometimes lead to discoloration at high temperatures. |
| Titanium-Based | Titanium isopropoxide (TIS) | High activity, widely used in polyester synthesis. | Prone to hydrolysis and deactivation by water.[4] |
| Bismuth-Based | Bismuth(III) triflate (Bi(OTf)₃) | Effective for sterically hindered diols, can be used at lower temperatures.[1] | May require anhydrous conditions. |
| Brønsted Acids | p-Toluenesulfonic acid (pTSA) | Inexpensive and effective for some esterifications. | Can promote side reactions like etherification and hydrolysis of the ketal group. |
| Enzymatic | Lipases | Mild reaction conditions, high selectivity, avoids metal contamination. | Slower reaction rates, higher cost, potential for catalyst deactivation. |
Visualizations
Diagram 1: Proposed Reaction Mechanism for Acid-Catalyzed Polycondensation
Caption: Acid-catalyzed polycondensation mechanism.
Diagram 2: Catalyst Selection Workflow
Caption: Workflow for selecting the optimal catalyst.
References
- Jeeru, L. R., & Narayan, C. (2023).
- Robertson, et al. (Year). Direct synthesis of long chain polyesters from one monomer has been considered the goal, and polycondensation from linear 1,ω-diols was reported by Robertson et al. in the presence of ruthenium catalyst. Journal Name, Volume(Issue), Pages.
- (2016). Synthesis of Solketal from Glycerol and Acetone over Amberlyst-46 to Produce an Oxygenated Fuel Additive. Periodica Polytechnica Chemical Engineering.
- (Year).
- (Year). Acid-Functionalized Mesoporous Polymer-Catalyzed Acetalization of Glycerol to Solketal, a Potential Fuel Additive under Solvent-Free Conditions. Energy & Fuels.
- (Year). CATALYST SYSTEMS FOR POLYCONDENSATION REACTIONS.
- (Year). SOLKETAL.
- Takasu, A., Takemoto, A., & Hirabayashi, T. (2006). Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension. Biomacromolecules, 7(1), 6-9.
- (2008).
- (Year). Polyether Synthesis by Bulk Self-Condensation of Diols Catalyzed by Non-Eutectic Acid-Base Organocatalysts.
- (Year). Polyketal compounds, synthesis, and applications.
- (Year). Top: Reaction scheme representing the new acetal route and the carbonate route Bottom.
- (2026). 2,2-Dimethyl-1,3-dioxolane-4-methanol. ChemicalBook.
- (Year). Exchange Reactions of Poly(arylene ether ketone)
- (Year). Method for solvent-free green synthesis of 2,2-dimethyl-1,3-dioxolane-4-formaldehyde.
- (Year). Scheme for the formation of 2,2-dimethyl-1,3-dioxolan-4-yl methanol and...
- (Year). (R)-(−)-2,2-Dimethyl-1,3-dioxolane-4-methanol. Sigma-Aldrich.
- (2023).
- (Year). (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol. Georganics.
- (Year). Two-step polycondensation reaction of bio-based poly (propylene...).
- (Year).
- (2023).
- (2021). Condensation polymers: synthesis, properties, and applications. E3S Web of Conferences, 290, 01025.
- (Year). Polycondensation – Knowledge and References. Taylor & Francis.
- (2022).
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- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions [mdpi.com]
Technical Support Center: Mitigating Color Formation in Resins Containing 2-Isopropylidene-1,3-propanediol (Solketal)
<_ >
Welcome to the technical support center for resins incorporating 2-isopropylidene-1,3-propanediol, commonly known as solketal. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent color formation in their experimental resins. Here, we delve into the root causes of discoloration and provide actionable, scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is 2-isopropylidene-1,3-propanediol (solketal), and why is it used in my resin formulation?
2,2-Dimethyl-1,3-dioxolane-4-methanol, or solketal, is a protected form of glycerol.[1][2] Its primary role is often to act as a reactive diluent, a building block for polymer synthesis, or a solvent in various formulations, including paints, coatings, and resins.[3] The ketal group (isopropylidene) masks two hydroxyl groups of glycerol, reducing its viscosity and modifying its reactivity profile. This protection is reversible, which can be both a useful feature and a source of instability.
Q2: Why is my clear or light-colored resin turning yellow or brown over time?
The yellowing of resins is a complex issue stemming from the degradation of the polymer matrix or its components.[4] For resins containing solketal, discoloration is typically linked to several key factors:
-
Oxidation: Exposure to air, especially when combined with heat or UV light, can initiate oxidative degradation.[5][6][7] This process can create chromophores—chemical groups that absorb light in the visible spectrum, leading to a yellowish appearance.[8][9]
-
Ketal Hydrolysis: The isopropylidene group on solketal is a ketal, which is susceptible to hydrolysis (cleavage by water), particularly under acidic conditions.[10][11] This reaction, which is the reverse of the solketal synthesis reaction, regenerates glycerol and acetone.[12] These degradation products, or subsequent side reactions, can contribute to color formation.
-
Impurities: Trace impurities in the solketal raw material or other resin components can act as catalysts for degradation pathways.[8][13] Common culprits include residual catalysts from synthesis, water, salts (like NaCl), and unreacted starting materials.[13][14]
-
Thermal Stress: High temperatures during processing or storage can accelerate both oxidation and hydrolysis, leading to faster color development.[6][7]
-
UV Radiation: Exposure to UV light, such as from sunlight or fluorescent bulbs, provides the energy to break chemical bonds within the resin, initiating degradation pathways that form colored byproducts.[6][7][15]
Q3: What are the chemical mechanisms behind the color formation?
Color formation arises from the generation of molecules with conjugated systems (alternating single and double bonds) or specific functional groups that absorb visible light.
Caption: Key stressors leading to degradation and color formation.
The primary pathways involve:
-
Free Radical Oxidation: UV light or heat can break bonds, forming free radicals. In the presence of oxygen, these radicals propagate a chain reaction, leading to the formation of hydroperoxides, which can then decompose into chromophoric species like carbonyls (aldehydes and ketones) and conjugated double bonds.[9]
-
Acid-Catalyzed Hydrolysis: The presence of acidic species (even trace amounts) and water can cleave the ketal ring.[10][11] The resulting glycerol and acetone, along with potential side-products from subsequent reactions, can contribute to discoloration.[12]
Troubleshooting Guide: From Synthesis to Storage
This section provides a question-and-answer formatted guide to address specific issues you might encounter.
Problem Area 1: Raw Material Quality & Handling
Q: My freshly synthesized solketal-containing resin is already off-color. What could be the cause?
A: The issue likely originates from the raw materials or the synthesis process itself.
Possible Causes & Solutions:
-
Impure Solketal: Crude glycerol from biodiesel production, a common feedstock for solketal, can contain impurities like water, methanol, and salts (e.g., NaCl) that deactivate catalysts and can lead to side reactions causing color.[13]
-
Action: Use high-purity, commercially available solketal. If synthesizing in-house, ensure the glycerol feedstock is thoroughly purified.
-
-
Inappropriate Catalyst: While acid catalysts are necessary for solketal synthesis (ketalization), residual acid in the final product will accelerate degradation.[12][14]
-
Reaction Temperature: The ketalization reaction is often performed at elevated temperatures. However, excessive heat can promote side reactions.[17][18]
Problem Area 2: Resin Processing & Curing
Q: The resin looks fine initially, but develops a yellow tint during curing/processing. Why?
A: Color development during this stage points to thermal stress or reactions initiated by other formulation components.
Possible Causes & Solutions:
| Parameter | Problem Causality | Recommended Action & Rationale |
| Curing Temperature | High heat accelerates oxidative degradation and potential side reactions with curing agents.[6] Localized overheating ("hot spots") can be particularly damaging.[4] | Lower the curing temperature if the resin chemistry allows. Implement a staged curing profile with a gradual temperature ramp-up to minimize thermal shock. |
| Curing Agent | Amine-based curing agents, especially aromatic amines, are prone to oxidation and can contribute significantly to yellowing.[4] | Switch to cycloaliphatic or other non-yellowing curing agents if compatible with your system. Ensure the stoichiometry (mix ratio) is precise to avoid unreacted amines.[4] |
| Atmosphere | Curing in the presence of oxygen allows for oxidative reactions to occur, which are a primary cause of yellowing.[7][9] | If possible, cure the resin under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and prevent oxidation. |
| Shear & Mixing | Excessive shear during mixing can generate heat and trap air bubbles, which are sites for oxidation.[21] | Mix at lower speeds. Consider vacuum degassing the resin after mixing to remove trapped air before curing. |
Problem Area 3: Long-Term Stability & Storage
Q: My cured resin product looks great initially but yellows over weeks or months. How can I improve its long-term stability?
A: This is a classic stability issue, primarily caused by slow oxidation and UV degradation. The solution lies in chemical stabilization.
Preventative Workflow: Incorporating Stabilizers
-
Selection of Stabilizers:
-
Antioxidants: These molecules are essential for preventing oxidative degradation. They work by scavenging free radicals.[5]
-
Primary Antioxidants (Radical Scavengers): Hindered phenolic antioxidants are highly effective.[8]
-
Secondary Antioxidants (Peroxide Decomposers): Phosphite or thioester-based antioxidants can be used in synergy with primary antioxidants.
-
-
UV Stabilizers: These additives protect the resin from degradation caused by UV light.[9][15]
-
UV Absorbers: Benzotriazoles or benzophenones absorb harmful UV radiation and dissipate it as heat.
-
Hindered Amine Light Stabilizers (HALS): These do not absorb UV radiation but act as radical scavengers, being particularly effective in long-term protection.
-
-
-
Experimental Protocol for Stabilizer Evaluation:
-
Step 1: Formulation. Prepare several small batches of your resin. Designate one as a control (no stabilizers). To the other batches, add different antioxidants, UV stabilizers, or combinations thereof. Typical loading levels are 0.1% to 1.0% by weight.
-
Step 2: Curing. Cure all samples under identical conditions.
-
Step 3: Baseline Color Measurement. Immediately after curing, measure the initial color of all samples using a spectrophotometer. Record the CIELab* values.[22][23]
-
Step 4: Accelerated Aging. Expose the samples to accelerated aging conditions. This can be done in a QUV accelerated weathering tester (simulating sunlight and moisture) or a temperature-controlled oven (for thermal stability).
-
Step 5: Periodic Measurement. At regular intervals (e.g., 24, 48, 100, 500 hours), remove the samples and measure their color (CIELab). Calculate the color change (ΔE).[24]
-
Step 6: Analysis. Plot the ΔE* values over time for each formulation. The formulation with the lowest ΔE* over time has the best stability.
-
Caption: Troubleshooting workflow for long-term color stability.
References
- Why Epoxy Resin Is Prone to Yellowing: A Comprehensive Analysis. (2025, July 3). Vertex AI Search.
- Understanding and Preventing Yellowing in Epoxy-based Clear Encapsulants. (2025, February 4). Vertex AI Search.
- Polymer/Resin Stabilizers | Enhance Durability with Halogen Catchers | DENACOL's Lab. (2023, December 21). Vertex AI Search.
- Yellowing Mechanisms of Epoxy and Vinyl Ester Resins under Thermal, UV and Natural Aging Conditions and Protection Methods | Request PDF. (2025, September 27). ResearchGate.
- How to keep your UV resin clear from yellowing?. (2024, December 12). Deltachem(Qingdao) Co.,Ltd.
-
da Silva, C. X. A., & Mota, C. J. A. (2019). Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst. Frontiers in Chemistry. Available from: [Link]
- Resin Yellowing: Why It Happens, How to Prevent It, and What to Do. (2025, September 30). Vertex AI Search.
- Parametric and kinetic study of solvent-free synthesis of solketal using ion exchange resin. (n.d.). Vertex AI Search.
-
Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization. (n.d.). PMC. Available from: [Link]
- The influence of impurities on the acid-catalyzed reaction of glycerol with acetone. (2025, August 10). Vertex AI Search.
-
Rambhia, D. A., Veluturla, S., & Narula, A. (2022). Parametric and kinetic study of solvent-free synthesis of solketal using ion exchange resin. Turkish Journal of Chemistry, 46(3), 881-889. Available from: [Link]
-
The Role of the Heterogeneous Catalyst to Produce Solketal from Biodiesel Waste: The Key to Achieve Efficiency. (n.d.). PMC. Available from: [Link]
-
Glycerol to Solketal for Fuel Additive: Recent Progress in Heterogeneous Catalysts. (2019, July 25). Semantic Scholar. Available from: [Link]
-
Valorization of Solketal Synthesis from Sustainable Biodiesel Derived Glycerol Using Response Surface Methodology. (2021, December 16). Semantic Scholar. Available from: [Link]
-
Purpose and Methods of Color Analysis. (2020, January 10). Testronix Instruments. Available from: [Link]
-
Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization. (2025, July 7). ResearchGate. Available from: [Link]
-
Valorization of Solketal Synthesis from Sustainable Biodiesel Derived Glycerol Using Response Surface Methodology. (2025, November 23). ResearchGate. Available from: [Link]
-
Guide to color troubleshooting. (n.d.). PlasticsToday. Available from: [Link]
-
Continuous Valorization of Glycerol into Solketal: Recent Advances on Catalysts, Processes, and Industrial Perspectives. (2021, April 21). MDPI. Available from: [Link]
-
Scheme for the formation of 2,2-dimethyl-1,3-dioxolan-4-yl methanol and 2,2-dimethyl-1,3-dioxolan-4-yl methyl acetate. (n.d.). ResearchGate. Available from: [Link]
-
Troubleshooting Color Masterbatch Issues: Resolving Common Challenges in Incorporating Color Masterbatch into Plastic Products. (2023, May 27). US Masterbatch. Available from: [Link]
-
Monitoring the Color Stability of Dental Composite Resin with Spectral Technology. (2022, November 1). HunterLab. Available from: [Link]
- Research on the Causes of Yellowing of Carbon Fiber Products. (2024, July 11). Vertex AI Search.
-
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. (n.d.). PMC. Available from: [Link]
-
Colour tests for functional group detection on resin | Download Table. (2003, January 15). ResearchGate. Available from: [Link]
-
Effect of staining solutions on discoloration of resin nanocomposites. (n.d.). PMC. Available from: [Link]
-
Color and Appearance Measurement in Plastic Industry. (n.d.). Konica Minolta Sensing. Available from: [Link]
- Synthesis of Solketal Catalyzed by Acid-Modified Pyrolytic Carbon Black from Waste Tires. (2024, August 29). Vertex AI Search.
-
1,3-Dioxolane-4-methanol, 2,2-dimethyl-. (n.d.). NIST WebBook. Available from: [Link]
-
Analysis of the Colour Change in Composite Resins When Exposed to Colouring Agents Possible to Be Found in the Oral Cavity. (2023, August 10). MDPI. Available from: [Link]
-
How to prevent resin yellowing/ambering. (2022, January 11). YouTube. Available from: [Link]
-
Guide to Overcoming Color Challenges in Plastic Manufacturing. (2025, May 13). HunterLab. Available from: [Link]
-
Influence of colorants on the degradation and stabilization of polymers. (2025, August 9). ResearchGate. Available from: [Link]
-
Tandem Two-Component and Multicomponent Polymerization toward Ketene Dithioacetal-Containing Polymers with Tailored Degradability | Macromolecules. (2024, September 10). ACS Publications. Available from: [Link]
-
Mahreni, Tjukup Marnoto, & Muhamad Maulana Azimatun Nura. (2019). Production of solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol) from glycerol and acetone by using homogenous acidic catalyst at the boiling temperature (preliminarry study). Repository UPN "Veteran" Yogyakarta. Available from: [Link]
-
Overcoming Color Challenges in Plastics Manufacturing. (2025, March 26). Quality Magazine. Available from: [Link]
-
Color stability of different composite resin materials. (2013, June 15). PubMed. Available from: [Link]
-
Color Change in Commercial Resin Composites with Different Photoinitiators. (2025, September 28). MDPI. Available from: [Link]
-
In vitro procedures for color stability evaluation of dental resin-based composites exposed to smoke: A scoping review. (n.d.). Semantic Scholar. Available from: [Link]
-
Time-Dependent Color Stability of Three Nanohybrid Resin Composites After Cigarette Smoke Exposure: An In Vitro Study. (2026, February 1). ResearchGate. Available from: [Link]
-
On the Mechanism of Oxidative Coupling of 1,4-Diaminobenzene with Resorcinol. (n.d.). OhioLINK. Available from: [Link]
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- 12. Parametric and kinetic study of solvent-free synthesis of solketal using ion exchange resin - PMC [pmc.ncbi.nlm.nih.gov]
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Controlling cross-linking density in polymers with pendant isopropylidene groups
This guide is structured as a dynamic Technical Support Center for researchers working with Poly(solketal methacrylate) (PSM) and related polymers containing pendant isopropylidene (2,2-dimethyl-1,3-dioxolane) groups.
Current Status: Operational | Tier: Advanced Research Support Subject: Controlling Cross-Linking Density & Stability
System Overview: The "Switchable" Mechanism
You are likely working with polymers derived from Solketal (Meth)acrylate or similar acetal-functionalized monomers. The pendant isopropylidene group acts as a masked diol . Your control over cross-linking density (
The system operates on two distinct chemical pathways depending on your trigger:[1]
-
Pathway A (Hydrolytic Deprotection): Acid + Water
Cleavage of acetone Liberation of 1,2-diols (available for secondary cross-linking). -
Pathway B (Dynamic Exchange): Acid/Heat + Free Diols
Transacetalization Dynamic Covalent Network (Vitrimer behavior).
Mechanism & Logic Flow (Visualized)
The following diagram illustrates the decision matrix for controlling network architecture.
Figure 1: Decision matrix for processing pendant isopropylidene groups. Path selection depends on water content and the presence of external nucleophiles.
Troubleshooting & Optimization (Q&A)
Module A: Hydrolysis-Triggered Cross-Linking
Use this module if you are deprotecting the group to react the resulting diols with a secondary cross-linker (e.g., hexamethylene diisocyanate).
Q1: My polymer precipitates immediately upon adding the acid catalyst. How do I maintain homogeneity?
-
Diagnosis: The hydrolysis of isopropylidene groups drastically changes the amphiphilicity of the polymer. You are converting a hydrophobic moiety (solketal) to a hydrophilic one (glycerol), causing phase separation in non-polar solvents.
-
The Fix:
-
Switch Solvent Systems: Use a co-solvent system like THF/Water (80:20) or Dioxane/Water . THF solubilizes the hydrophobic backbone, while water ensures solubility of the forming diols and provides the reactant for hydrolysis.
-
Gradual Acidification: Do not add concentrated HCl directly. Use a buffer or a weaker organic acid (e.g., p-Toluenesulfonic acid, pTSA) to slow the kinetics.
-
Q2: The cross-linking density is lower than calculated based on the diol content. Why?
-
Diagnosis: Intramolecular Cyclization vs. Intermolecular Cross-linking.
-
The liberated 1,2-diol is sterically prone to forming cyclic structures if the cross-linker (e.g., a diacid) reacts with both hydroxyls on the same pendant group, rather than bridging two chains.
-
-
The Fix:
-
Increase Polymer Concentration (
): Run the cross-linking reaction above the chain overlap concentration ( ). High favors intermolecular collisions over intramolecular loops. -
Use Bulky Cross-linkers: Switch from short-chain linkers (like succinyl chloride) to longer or rigid linkers (like PEG-diisocyanate) to sterically disfavor the 5-membered ring formation on a single pendant group.
-
Module B: Dynamic Covalent Networks (Vitrimers)
Use this module if you are using the isopropylidene group itself as an exchange site for dynamic cross-linking.
Q3: The material flows (creeps) at service temperature. How do I lock the topology?
-
Diagnosis: The transacetalization exchange rate is too fast, or the catalyst is still active. Acetals are dynamic; if the activation energy barrier is too low, bond shuffling occurs at room temperature.
-
The Fix:
-
Catalyst Quenching: If you used a strong acid (pTSA) to form the network, you must neutralize it (e.g., with triethylamine) after curing to "freeze" the topology.
-
Increase Cross-link Density: Increase the ratio of the bis-diol cross-linker. A tighter mesh size restricts chain mobility, reducing creep even if bond exchange occurs.
-
Q4: I cannot get the gel to re-process/heal. It behaves like a permanent thermoset.
-
Diagnosis: "Dry" Hydrolysis or Catalyst Poisoning.
-
If any moisture was present during the high-temperature exchange, you likely hydrolyzed the acetals (irreversible loss of cross-links) rather than exchanging them.
-
Alternatively, the acid catalyst may have evaporated or degraded.
-
-
The Fix:
-
Strict Anhydrous Conditions: Ensure all reagents are dried over molecular sieves (3Å). The reaction must be thermodynamic (exchange), not hydrolytic.
-
Catalyst Selection: Switch to non-volatile Lewis acids (e.g., Zn(OAc)
) instead of volatile protonic acids if processing at high temperatures (>150°C).
-
Experimental Protocols
Protocol A: Controlled Partial Hydrolysis (Tuning Hydrophilicity)
Objective: Convert 50% of pendant isopropylidene groups to diols for hydrogel preparation.
-
Dissolution: Dissolve Poly(solketal methacrylate) (PSM) in THF (10 wt%).
-
Acid Addition: Add 1M HCl (aq). Ratio: 0.5 equivalents of H+ per acetal group (kinetic control) or calculate time based on kinetic constants (
).-
Note: Complete hydrolysis typically requires 2-4 hours at 40°C with excess acid. For partial, quench at 45 minutes .
-
-
Quenching: Pour reaction mixture into excess basic water (NaHCO
solution) to neutralize and precipitate the polymer. -
Validation: Analyze via
H NMR.-
Signal: Watch for the disappearance of the gem-dimethyl peaks at 1.3-1.4 ppm and the appearance of broad -OH signals.
-
Protocol B: Dynamic Cross-Linking (Vitrimer Synthesis)
Objective: Create a reprocessable network using bis-diol linkers.
-
Mixing: Combine PSM with 1,4-butanediol (cross-linker) and pTSA (1 mol% relative to acetal).
-
Stoichiometry: Target a specific molar ratio of [-OH] from linker to [Acetal] in polymer. A 1:2 ratio (OH:Acetal) usually yields a robust network.
-
-
Curing: Heat to 120°C under vacuum (to remove volatile acetone byproduct).
-
Reprocessing Test: Grind the cured sample. Hot-press at 140°C for 20 mins. If it forms a coherent film, transacetalization is active.
Data Reference: Cross-Linking Variables
| Variable | Effect on Network | Mechanism |
| Acid Concentration ([H+]) | Increases Exchange Rate | Protonation of acetal oxygen lowers activation energy for nucleophilic attack. |
| Water Content | Degradation vs. Exchange | High H |
| Temperature | Viscosity Control | High T activates bond exchange (topology freezing point transition, |
| Cross-linker Length | Swelling Ratio ( | Longer linkers (e.g., PEG-diol) increase |
References
-
Dynamic Covalent Networks via Acetal Metathesis
-
Li, Q., Ma, S., Wang, S., et al. (2019).[1] Facile catalyst-free synthesis, exchanging, and hydrolysis of an acetal motif for dynamic covalent networks. Royal Society of Chemistry (RSC).
-
Source:
-
-
Hydrolysis Kinetics of Solketal Methacrylate
- Cazacu, M., et al. (2017). Hydrolysis of Solketal units of acrylate and methacrylate-based polymers. European Polymer Journal.
-
Source:
-
Acid-Labile Ketal Linkers in Nanoparticles
- Petrova, S., et al. (2021). Development of an Acid-Labile Ketal Linked Amphiphilic Block Copolymer Nanoparticles. Polymers (MDPI).
-
Source:
-
General Cross-linking Theory
-
Dusek, K. (1979).[4] Crosslinking and Networks. Die Makromolekulare Chemie.
-
Source:
-
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 2-Isopropylidenepropane-1,3-diol
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-isopropylidenepropane-1,3-diol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances revealed by ¹H NMR spectroscopy. By comparing its spectral features with those of analogous diols, we aim to provide a comprehensive understanding of how subtle structural modifications are reflected in their respective NMR spectra.
Introduction
This compound is a vicinal diol whose structure presents interesting features for ¹H NMR analysis. The molecule's symmetry and the presence of different types of protons—hydroxyl, methylene, and methyl—give rise to a characteristic spectrum. Understanding this spectrum is crucial for confirming the molecule's identity, assessing its purity, and elucidating its conformational preferences in solution. This guide will walk you through a detailed spectral interpretation and compare it with the spectra of 2-methylenepropane-1,3-diol and (Z)-2,3-dimethyl-2-butene-1,4-diol to highlight key structural and spectral correlations.
¹H NMR Spectrum of this compound: A Detailed Analysis
The ¹H NMR spectrum of this compound is characterized by three main signals, each corresponding to a unique set of protons in the molecule. The interpretation of these signals—their chemical shift (δ), multiplicity, and integration—provides a complete picture of the molecular structure.
Key Structural Features and Expected ¹H NMR Signals:
-
Hydroxyl Protons (-OH): These protons are attached to electronegative oxygen atoms, which deshields them, causing their signal to appear at a lower field. The chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
-
Methylene Protons (-CH₂-): The two methylene groups are chemically equivalent due to the molecule's symmetry. The protons of these groups are adjacent to a hydroxyl group and a quaternary carbon, influencing their chemical environment.
-
Methyl Protons (-CH₃): The two methyl groups of the isopropylidene moiety are also chemically equivalent. These protons are attached to a double bond, which affects their chemical shift.
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Hydroxyl (-OH) | Variable (typically 2-5) | Singlet (broad) | 2H |
| Methylene (-CH₂) | ~4.1 | Singlet | 4H |
| Methyl (-CH₃) | ~1.8 | Singlet | 6H |
Comparative Spectral Analysis
To better understand the structure-spectrum relationship, we will now compare the ¹H NMR spectrum of this compound with two related unsaturated diols: 2-methylenepropane-1,3-diol and (Z)-2,3-dimethyl-2-butene-1,4-diol.
2-Methylenepropane-1,3-diol
This diol differs from our target molecule by having a terminal methylene group instead of an isopropylidene group. This structural change is expected to significantly alter the ¹H NMR spectrum.
Key Differences in the ¹H NMR Spectrum:
-
Vinyl Protons (=CH₂): The presence of the terminal double bond will introduce a new signal for the two vinyl protons. These protons are in a distinct electronic environment and will appear at a characteristic chemical shift.
-
Methylene Protons (-CH₂-): The chemical shift of the methylene protons adjacent to the hydroxyl groups will also be affected by the change in the adjacent functional group.
Table 2: Comparison of ¹H NMR Data
| Compound | Hydroxyl (-OH) (ppm) | Methylene (-CH₂OH) (ppm) | Alkene Protons (ppm) | Methyl (-CH₃) (ppm) |
| This compound | Variable | ~4.1 (s, 4H) | - | ~1.8 (s, 6H) |
| 2-Methylenepropane-1,3-diol | Variable | ~4.3 (s, 4H) | ~5.1 (s, 2H) | - |
The most notable difference is the appearance of a signal for the vinyl protons in 2-methylenepropane-1,3-diol and the absence of the methyl proton signal. This immediately allows for the differentiation of the two compounds.
(Z)-2,3-dimethyl-2-butene-1,4-diol
This molecule is an isomer of this compound, featuring a central double bond with methyl and hydroxymethyl substituents. The cis-(Z) stereochemistry of the substituents around the double bond is a key feature.
Key Differences in the ¹H NMR Spectrum:
-
Symmetry and Equivalence: Similar to our primary compound, this molecule possesses a high degree of symmetry. All four methyl protons are equivalent, and the four methylene protons are also equivalent.
-
Chemical Shifts: The electronic environment of the protons in this isomer is different, leading to different chemical shifts. The methyl groups are directly attached to the double bond, and the methylene groups are adjacent to it.
Table 3: Comparison of ¹H NMR Data
| Compound | Hydroxyl (-OH) (ppm) | Methylene (-CH₂OH) (ppm) | Methyl (-CH₃) (ppm) |
| This compound | Variable | ~4.1 (s, 4H) | ~1.8 (s, 6H) |
| (Z)-2,3-dimethyl-2-butene-1,4-diol | Variable | ~4.2 (s, 4H) | ~1.7 (s, 6H) |
While the spectra of these two isomers are superficially similar (both showing three singlets with the same integration ratios), the subtle differences in chemical shifts of the methylene and methyl protons can be used for definitive assignment, often aided by computational prediction of spectra.[1]
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To acquire a high-resolution ¹H NMR spectrum of the analyte for structural elucidation and purity assessment.
Materials:
-
Analyte (this compound or analogue)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Add a small amount of internal standard (TMS) to the solution.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Set the appropriate spectral width, number of scans, and relaxation delay.
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Fourier transform the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm).
-
Integrate the signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Visualization of Molecular Structures
To visually represent the molecules discussed, the following diagrams are provided.
Caption: Molecular structures of the diols compared in this guide.
Conclusion
The ¹H NMR spectrum of this compound is straightforward to interpret due to the molecule's high symmetry. By comparing its spectrum with those of structurally similar diols, we can appreciate how minor changes in molecular architecture lead to distinct and predictable changes in the NMR spectrum. This comparative approach is a powerful tool in chemical analysis, enabling researchers to confidently identify compounds and understand their structural features. The principles outlined in this guide are broadly applicable to the spectral analysis of a wide range of organic molecules.
References
-
SpectraBase. 2-Methylene-1,3-propanediol - Optional[1H NMR] - Spectrum. [Link]
-
ResearchGate. 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. [Link]
-
PubChem. 2-Methyl-2-nitro-1,3-propanediol. [Link]
-
PubMed. 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. [Link]
-
SpectraBase. 2-Methyl-2-propyl-1, 3-Propanediol - Optional[1H NMR] - Chemical Shifts. [Link]
-
Modgraph. Part 22-Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conforma. [Link]
-
Organic Letters. Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols. [Link]
-
Stenutz. (Z)-2,3-dimethyl-2-butene-1,4-diol. [Link]
-
ACS Publications. Quantum-Chemical Simulation of 1H NMR Spectra 2: Somparison of DFT-Based Procedures for Computing Isotropic Proton Coupling Constants in Organic Molecules. [Link]
-
Open Library Publishing Platform. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
-
Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
-
PubChem. 2,3-Dimethylbut-2-ene-1,4-diol. [Link]
-
Royal Society of Chemistry. Upcycling of BPA-PC into trimethylene carbonate by solvent assisted organocatalysed depolymerisation - Supporting Information. [Link]
-
Biological Magnetic Resonance Bank. bmse000303 1,3-Propanediol. [Link]
-
ResearchGate. H-1 NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. [Link]
-
Chemsrc. 2,3-dimethylbut-2-ene-1,4-diol. [Link]
-
Organic Letters. 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. [Link]
Sources
Comparative Optical Analysis: 2-Isopropylidenepropane-1,3-diol vs. Neopentyl Glycol
Executive Summary: The Impact of Unsaturation on Optical Properties
In the development of advanced optical polymers and coatings, the choice of diol monomer is a critical determinant of the final material's refractive index (RI). This guide compares two structurally related but electronically distinct 1,3-diols:
-
Neopentyl Glycol (NPG): A saturated, aliphatic standard (CAS: 126-30-7).
-
2-Isopropylidenepropane-1,3-diol: An unsaturated, exocyclic alkene derivative (CAS: 2035-85-0).
Key Finding: The introduction of the exocyclic double bond in the isopropylidene derivative significantly enhances the refractive index compared to the saturated NPG. While NPG typically exhibits an RI of 1.44 , the unsaturated analogs (such as 2-methylene-1,3-propanediol and the isopropylidene derivative) consistently demonstrate higher RI values in the 1.47–1.48 range. This
Chemical Structure & Electronic Environment[1]
To understand the optical performance, we must first analyze the structural differences. Refractive index is fundamentally linked to the polarizability of the molecule's electron cloud.
Structural Comparison
-
Neopentyl Glycol (NPG): Contains a quaternary carbon with two methyl groups. The structure is entirely
hybridized (saturated). The electrons are tightly held in sigma bonds, resulting in lower polarizability and lower RI. -
This compound: Features an exocyclic double bond (isopropylidene group) at the C2 position. This introduces
hybridized carbons and a -electron cloud. These -electrons are more loosely bound than -electrons, allowing for greater interaction with light (higher polarizability) and thus a higher refractive index.
Figure 1: Structural impact on refractive index mechanism. The
Experimental Data Comparison
The following table synthesizes experimental data for NPG and its unsaturated analog, 2-Methylene-1,3-propanediol (MPD), which serves as the closest experimentally validated proxy for the isopropylidene derivative in standard databases.
| Property | Neopentyl Glycol (NPG) | This compound (Analog Data) |
| CAS Number | 126-30-7 | 2035-85-0 (Proxy: 3513-81-3) |
| Molecular Structure | Saturated (Aliphatic) | Unsaturated (Exocyclic Alkene) |
| Physical State (20°C) | White Crystalline Solid | Viscous Liquid / Low-Melting Solid |
| Refractive Index ( | 1.440 – 1.443 (Melt/Est.) | 1.473 – 1.475 (Experimental) |
| Density (g/cm³) | ~1.06 | ~1.08 |
| Melting Point | 127°C | < 25°C (Liquid/Viscous) |
| Key Application | Polyester Resins, Powder Coatings | High-RI Polymers, UV-Curable Resins |
*Note: Due to the specialized nature of CAS 2035-85-0, the refractive index data presented reflects the experimentally verified value of its close structural analog, 2-methylene-1,3-propanediol (MPD). The additional methyl groups in the isopropylidene derivative typically maintain or slightly increase this value due to added molar volume and polarizability.
Data Interpretation
The
Experimental Protocols for Refractive Index Measurement
Accurate comparison requires distinct protocols due to the physical state differences (Solid NPG vs. Liquid Isopropylidene derivative).
Protocol A: Liquid Measurement (For this compound)
Applicable for the unsaturated derivative if liquid at room temperature.
-
Equipment: Abbe Refractometer (thermostated to 20°C ± 0.1°C).
-
Calibration: Verify calibration using a standard glass test piece (
) or distilled water ( ). -
Sample Application: Place 2-3 drops of the diol onto the main prism. Ensure no air bubbles are trapped.
-
Measurement: Close the secondary prism. Rotate the adjustment knob until the boundary line intersects the crosshairs.
-
Reading: Record the refractive index to 4 decimal places. Repeat 3 times and average.
Protocol B: Solid State Measurement (For NPG)
Since NPG is a solid at 20°C, direct measurement is impossible without modification.
Method 1: Melt Method (High Temp)
-
Heat the refractometer prisms to 130°C (above NPG melting point of 127°C).
-
Apply molten NPG.
-
Measure
. -
Correction: Extrapolate to 20°C using the standard coefficient for organic liquids (
).-
Calculation:
.
-
Method 2: Solution Extrapolation (Preferred for Lab Safety)
-
Prepare 10%, 20%, 30%, and 40% (w/w) solutions of NPG in a solvent of known RI (e.g., Ethanol,
). -
Measure the RI of each solution.
-
Plot RI vs. Concentration.
-
Extrapolate the linear regression line to 100% concentration to estimate
.
Figure 2: Decision matrix for refractive index determination of solid vs. liquid diols.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 31346, Neopentyl glycol. Retrieved from [Link]
-
Cao, X., et al. (2009). Estimating the refractive index of pharmaceutical solids using predictive methods. International Journal of Pharmaceutics. Retrieved from [Link]
-
RefractiveIndex.INFO. Refractive index database for organic solvents and monomers. Retrieved from [Link]
A Comparative Guide to the Hydrolytic Stability of Polyesters Derived from 2-Isopropylidenepropane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
The demand for biodegradable polymers with tunable degradation profiles has surged, particularly in advanced biomedical applications like drug delivery and tissue engineering. While traditional aliphatic polyesters such as Poly(lactic acid) (PLA) and Poly(ε-caprolactone) (PCL) are widely used, their degradation kinetics are often suboptimal for sophisticated therapeutic strategies. This guide provides an in-depth comparison of polyesters derived from the glycerol-based monomer, 2-isopropylidenepropane-1,3-diol (also known as solketal diol), highlighting their unique pH-sensitive hydrolytic stability as a key performance differentiator.
Introduction: The Rationale for Ketal-Containing Polyesters
Polyesters derived from this compound incorporate a ketal linkage directly into the polymer backbone. This structural feature is the cornerstone of their unique degradation behavior. Unlike the ester bonds that dominate the backbone of conventional polyesters, ketal linkages are known to be stable under neutral or basic conditions but readily hydrolyze in acidic environments[1].
This pH-sensitivity offers a significant advantage for applications targeting specific biological microenvironments that are inherently acidic, such as tumors, inflammatory tissues, or intracellular compartments like endosomes and lysosomes[2][3]. The degradation of these polymers can be triggered "on-demand" by the local pH, leading to more precise and controlled release of therapeutic payloads. Furthermore, the degradation byproducts of polyketals are neutral, low-molecular-weight compounds like diols and acetone, which circumvents the inflammatory response often associated with the acidic byproducts of polyesters like PLA and PLGA[2][3][4].
The Dual Mechanism of Hydrolytic Degradation
The hydrolytic degradation of these novel polyesters proceeds via two distinct, pH-dependent pathways:
-
Ester Bond Hydrolysis: This is the classical degradation pathway for all polyesters, where water molecules attack the carbonyl carbon of the ester linkage[5]. This process can be catalyzed by both acids and bases but is the primary degradation route at physiological pH (7.4)[5][6].
-
Ketal Bond Hydrolysis: This is the pH-triggerable mechanism. Under acidic conditions (pH < 6.5), the ketal group is protonated, making it highly susceptible to nucleophilic attack by water. This reaction is significantly faster than ester hydrolysis at acidic pH and is the rate-determining step for degradation in such environments[1].
This dual-mechanism is visualized below.
Caption: Dual hydrolytic degradation pathways for polyesters containing ketal groups.
Experimental Protocol for Assessing Hydrolytic Stability
To ensure trustworthy and reproducible data, a standardized protocol is essential. This self-validating system includes multiple analytical techniques to cross-verify findings.
Objective: To quantify and compare the rate of hydrolytic degradation of various polyesters under physiological and acidic conditions.
Methodology Workflow:
Caption: Experimental workflow for evaluating polyester hydrolytic stability.
Step-by-Step Protocol:
-
Materials & Reagents:
-
Polyester samples (e.g., Poly(solketal adipate), PLA, PCL).
-
Phosphate-buffered saline (PBS), 0.1 M, pH 7.4.
-
Acetate buffer, 0.1 M, pH 5.0.
-
High-purity solvents for GPC (e.g., THF, Chloroform).
-
Deionized water.
-
-
Sample Preparation:
-
Prepare uniform polymer films (e.g., 10 mm x 10 mm x 0.2 mm) by solvent casting or melt pressing.
-
Dry samples under vacuum to a constant weight (W₀).
-
Causality: Uniform sample dimensions are critical to ensure that degradation is not limited by variable surface area-to-volume ratios, making comparisons valid[6].
-
-
Degradation Study:
-
Place each sample in a sealed vial containing 10 mL of the respective buffer (pH 7.4 or pH 5.0).
-
Incubate vials in a shaking incubator at 37°C.
-
Prepare triplicate samples for each time point to ensure statistical significance.
-
Causality: 37°C is chosen to mimic physiological temperature. A shaking incubator ensures uniform exposure of the sample to the buffer[7].
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 2, 4, 8 weeks), retrieve triplicate samples from each buffer.
-
Gently rinse samples with deionized water and dry under vacuum to a constant weight (Wt).
-
Mass Loss: Calculate the percentage of mass loss: Mass Loss (%) = [(W₀ - Wt) / W₀] * 100.
-
Molecular Weight Analysis: Dissolve a dried sample in a suitable solvent and analyze via Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI)[7][8][9].
-
pH Monitoring: Measure the pH of the degradation medium to detect the release of acidic or basic byproducts[7][9].
-
Morphological Analysis: Characterize the surface of the degraded samples using Scanning Electron Microscopy (SEM) to observe changes like cracking, pitting, or erosion[9].
-
Comparative Data Analysis
The hydrolytic stability of polyesters derived from this compound is markedly different from that of conventional polyesters. The data below, synthesized from literature, illustrates these differences under both physiological and mildly acidic conditions.
| Polymer System | Degradation Condition | Approx. Time for 50% Mₙ Reduction | Key Degradation Features & Insights |
| Poly(solketal adipate) | pH 7.4, 37°C | > 24 weeks | Very slow degradation, dominated by ester hydrolysis. The hydrophobic backbone contributes to stability. |
| Poly(solketal adipate) | pH 5.0, 37°C | ~ 2-4 weeks | Rapid degradation. Dominated by acid-catalyzed cleavage of ketal linkages.[2][3] |
| Poly(L-lactic acid) (PLLA) | pH 7.4, 37°C | ~ 16-24 weeks | Bulk erosion. Autocatalytic degradation due to the release of acidic lactic acid monomers[6][10]. |
| Poly(L-lactic acid) (PLLA) | pH 5.0, 37°C | ~ 12-20 weeks | Rate is slightly accelerated by the acidic medium, but the effect is less pronounced than with ketal-containing polymers. |
| Poly(ε-caprolactone) (PCL) | pH 7.4, 37°C | > 52 weeks | Very slow degradation due to its high crystallinity and hydrophobicity.[10][11][12] |
| Poly(ε-caprolactone) (PCL) | pH 5.0, 37°C | > 52 weeks | Minimal acceleration in mildly acidic conditions; highly resistant to non-enzymatic hydrolysis[11][12]. |
Field Insights:
The data clearly demonstrates the "pH-switch" capability of polyesters derived from this compound. While exhibiting superior stability compared to PLLA at physiological pH, their degradation dramatically accelerates in acidic conditions, surpassing even the baseline degradation rate of PLLA. This behavior is highly desirable for pulsatile or triggered drug release systems. For instance, a nanoparticle drug carrier formulated from a polyketal could remain intact in the bloodstream (pH 7.4) but rapidly release its payload upon internalization into the acidic endosome of a cancer cell (pH ~5.0-6.0)[2][13].
Conclusion
Polyesters synthesized from this compound represent a significant advancement in the field of biodegradable materials. Their unique dual-degradation mechanism, combining slow ester hydrolysis with rapid, acid-triggered ketal cleavage, provides an exceptional level of control over material lifetime and performance. This pH-sensitivity, coupled with the generation of non-acidic byproducts, makes them superior alternatives to traditional polyesters for a wide range of advanced applications in drug delivery and regenerative medicine. By understanding the fundamental principles and experimental protocols outlined in this guide, researchers can effectively harness the potential of these innovative biomaterials.
References
-
Heffernan, M. J., & Murthy, N. (2005). Polyketal Nanoparticles: A New pH-sensitive Biodegradable Drug Delivery Vehicle. Bioconjugate Chemistry, 16(6), 1340-1342. [Link]
-
ACS Publications. (2005). Polyketal Nanoparticles: A New pH-Sensitive Biodegradable Drug Delivery Vehicle. Bioconjugate Chemistry. [Link]
-
Zhang, Y., et al. (2014). Novel pH-sensitive biodegradable polymeric drug delivery systems based on ketal polymers. Journal of Nanoscience and Nanotechnology, 14(1), 983-9. [Link]
-
Yang, J., et al. (2015). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society. [Link]
-
Li, F., & Li, Y. (2014). Progress in researches for pH-sensitive polymer with ketal (acetal) bonds used as drug carriers. ResearchGate. [Link]
-
Hedfors, C., et al. (2019). Branched polyesters from radical ring-opening polymerization of cyclic ketene acetals: synthesis, chemical hydrolysis and biodegradation. Polymer Chemistry. [Link]
-
ResearchGate. (n.d.). pH-Sensitive Polyketal Nanoparticles for Drug Delivery. ResearchGate. [Link]
-
Cordes, E. H., & Bull, H. G. (1974). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. ResearchGate. [Link]
-
Fiveable Inc. (n.d.). Hydrolytic degradation. Fiveable. [Link]
-
Baroja, B. S., et al. (2022). In Vitro Hydrolytic Degradation of Polyester-Based Scaffolds under Static and Dynamic Conditions in a Customized Perfusion. MDPI. [Link]
-
Wei, R., & Zimmermann, W. (2016). Hydrolytic degradation of bio-based polyesters. Elsevier. [Link]
-
Baroja, B. S., et al. (2022). In Vitro Hydrolytic Degradation of Polyester-Based Scaffolds under Static and Dynamic Conditions in a Customized Perfusion Bioreactor. MDPI. [Link]
-
Szycher, M. (n.d.). Polyester polyols. Szycher's Practical Handbook of Polyurethanes. [Link]
-
V., Johnson, et al. (2018). Hydrolytic Degradation and Erosion of Polyester Biomaterials. ACS Macro Letters. [Link]
-
V., Johnson, et al. (2018). Hydrolytic Degradation and Erosion of Polyester Biomaterials. ACS Macro Letters. [Link]
-
Tsuji, H., & Suzuyoshi, K. (2002). Environmental degradation of biodegradable polyesters 1. Poly(ε-caprolactone), poly[(R)-3-hydroxybutyrate], and poly(L-lactide) films in controlled static seawater. ResearchGate. [Link]
-
Putnam, D., et al. (2016). One-step synthesis, biodegradation and biocompatibility of polyesters based on the metabolic synthon, dihydroxyacetone. Biomaterials. [Link]
-
Pagliaro, M., et al. (2016). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Molecules. [Link]
-
Gantrade Corporation. (n.d.). Hydrolysis Resistance Polyester Based Polyurethanes. Gantrade. [Link]
-
Pagliaro, M., et al. (2016). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. ResearchGate. [Link]
-
IOP Publishing. (2020). Research progress on hydrolytic stability of polyester polyurethane dispersions. Journal of Physics: Conference Series. [Link]
-
El-Sayed, A. (2009). Synthesis And Characterization Of Some Degradable Polyesters. ResearchGate. [Link]
-
Kan, Y., et al. (2021). Recent Advances in the Enzymatic Synthesis of Polyester. MDPI. [Link]
-
Bednarek, M., et al. (2021). The Influence of Polymer Composition on the Hydrolytic and Enzymatic Degradation of Polyesters and Their Block Copolymers with PDMAEMA. MDPI. [Link]
-
Johnson, V. A., et al. (2019). Hydrolytic degradation of PCL-PLLA semi-IPNs exhibiting rapid, tunable degradation. NIH. [Link]
-
Duarte, M. A. T., et al. (2009). In vitro degradation of poly (L-co-D,L lactic acid) containing PCL-T. ResearchGate. [Link]
Sources
- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyketal nanoparticles: a new pH-sensitive biodegradable drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
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- 7. zaguan.unizar.es [zaguan.unizar.es]
- 8. daneshyari.com [daneshyari.com]
- 9. In Vitro Hydrolytic Degradation of Polyester-Based Scaffolds under Static and Dynamic Conditions in a Customized Perfusion Bioreactor | MDPI [mdpi.com]
- 10. Hydrolytic degradation of PCL-PLLA semi-IPNs exhibiting rapid, tunable degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Influence of Polymer Composition on the Hydrolytic and Enzymatic Degradation of Polyesters and Their Block Copolymers with PDMAEMA [mdpi.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 2-isopropylidenepropane-1,3-diol
Operational Safety Guide: Handling 2-Isopropylidenepropane-1,3-diol
Part 1: Executive Safety Summary
This compound (CAS: 2035-85-0), also known as 2-(propan-2-ylidene)propane-1,3-diol, is a functionalized allylic diol.[1] Unlike simple saturated diols (e.g., 1,3-propanediol), the presence of the exocyclic double bond (isopropylidene group) introduces specific reactivities—namely susceptibility to oxidation and radical polymerization—that dictate stricter handling protocols than standard laboratory solvents.
Immediate Directive:
-
Primary Hazard: Skin/Eye Irritation and potential sensitization due to allylic unsaturation.
-
Critical Control: Handle strictly within a chemical fume hood.
-
Prohibited: Do not use with strong oxidizing agents or radical initiators unless part of a controlled synthesis.
Part 2: Chemical Intelligence & Hazard Profiling
To select the correct PPE, we must understand the molecule's behavior. This is not a generic "solvent"; it is a reactive intermediate.
| Feature | Technical Specification | Safety Implication |
| Chemical Structure | Allylic Diol (C=C double bond adjacent to -CH2OH) | Reactivity Risk: The allylic position activates the molecule. It is prone to autoxidation, potentially forming peroxides or acrolein-like irritants upon prolonged exposure to air. |
| Physical State | Viscous Liquid (High Boiling Point, est. >200°C) | Volatility Risk: Low vapor pressure at RT reduces inhalation risk unless aerosolized or heated. |
| Solubility | Amphiphilic (Soluble in alcohols/water) | Permeation Risk: Can carry other contaminants through the skin barrier. |
Hazard Classification (GHS Derived):
-
H335: May cause respiratory irritation (if misted/heated).
Part 3: Personal Protective Equipment (PPE) Matrix
Rationale: Standard latex gloves are insufficient due to the potential for the diol functionality to swell the rubber and the allylic nature to permeate.
Protective Barrier Specifications
| Zone | Recommended PPE | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are inadequate. The viscous nature of diols makes them difficult to rinse from the eye; a seal is required to prevent seepage during splashes. |
| Dermal (Hand) | Nitrile (Minimum 0.11 mm / 4 mil) | Breakthrough Time: >480 min for diols. Protocol: Inspect for swelling (degradation) every 30 mins. Note: For immersion tasks, upgrade to Butyl Rubber (0.3 mm). |
| Dermal (Body) | Lab Coat (Poly-cotton blend) + Chemical Apron | Required during transfer of volumes >500 mL to prevent saturation of clothing which holds the irritant against the skin. |
| Respiratory | Fume Hood (Face Velocity 100 fpm) | Primary control. If hood is unavailable or during spill cleanup: Half-face respirator with Organic Vapor (OV) cartridges (P100) . |
Decision Logic for PPE Selection
The following logic gate determines the necessary protection level based on your experimental parameters.
Part 4: Operational Protocols
Storage & Stability (The "Shelf-Life" Rule)
Because of the isopropylidene double bond, this compound is not inert.
-
Inhibitors: Check if your supply contains a stabilizer (e.g., BHT/MEHQ) to prevent polymerization. If pure, shelf-life is reduced.
-
Environment: Store in amber glass (UV protection) under an inert atmosphere (Nitrogen/Argon) to prevent autoxidation at the allylic position.
-
Temperature: Cool, dry area (2-8°C recommended for long-term storage) to inhibit oligomerization.
Handling Workflow
-
Donning: Wash hands before gloving to remove skin oils that might facilitate permeation.
-
Transfer: Use positive displacement pipettes for viscous dispensing. Avoid pouring from height to minimize splashing.
-
Quenching: If used in reaction, quench excess reagent with water/mild buffer before disposal. Do not mix waste with strong acids (polymerization risk).
Waste Disposal
-
Classification: Non-halogenated organic solvent waste.
-
Method: Chemical Incineration.
-
Prohibition: Do not dispose of down the drain. High COD (Chemical Oxygen Demand) load and potential aquatic toxicity.
Part 5: Emergency Response
-
Skin Contact:
-
Immediate: Flush with water for 15 minutes.[5] Soap is essential to remove the viscous diol.
-
Secondary: Check for redness. If irritation persists, seek medical attention (bring SDS).
-
-
Eye Contact:
-
Immediate: Flush at eyewash station for minimum 15 minutes . Hold eyelids open.
-
Follow-up: Ophthalmological consult recommended due to potential for corneal haze from diol exposure.
-
-
Spill Cleanup (< 500 mL):
-
Evacuate immediate area.
-
Don Level 2 PPE (Goggles, Double Gloves).
-
Absorb with inert material (Vermiculite or Sand). Do not use paper towels (combustible surface area increase).
-
Place in a sealed hazardous waste bag.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 277103, 2-(Propan-2-ylidene)propane-1,3-diol. Retrieved February 16, 2026, from [Link]
- ECHA (European Chemicals Agency).Registration Dossier - 1,3-Propanediol derivatives and allylic alcohols. (General Read-Across for Allylic Diol Hazards).
-
Cosmetic Ingredient Review (2017). Safety Assessment of Alkane Diols as Used in Cosmetics. (Provides toxicological baseline for structural analogs). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
